molecular formula C7H14N2O2 B3022374 3-Morpholinopropanamide CAS No. 4441-33-2

3-Morpholinopropanamide

Cat. No.: B3022374
CAS No.: 4441-33-2
M. Wt: 158.2 g/mol
InChI Key: ZDIHWYALGKICMJ-UHFFFAOYSA-N
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Description

3-Morpholinopropanamide ( 4441-33-2) is an organic compound with the molecular formula C7H14N2O2 and a molecular weight of 158.20 g/mol. It features a morpholine ring, a common pharmacophore in medicinal chemistry known to improve solubility and bioavailability in drug design. This compound serves as a valuable synthetic intermediate and building block in organic synthesis and pharmaceutical research. Recent scientific literature highlights its specific application as a key precursor in the development of potent and selective covalent inhibitors of the DCN1 protein, which is a promising target in therapeutic strategies for conditions like acetaminophen-induced liver toxicity . The morpholino group is a recurring structural motif in bioactive molecules, including those investigated for their antiproliferative properties against various cancer cell lines . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human use. Researchers should consult the relevant safety data sheets and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-morpholin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-7(10)1-2-9-3-5-11-6-4-9/h1-6H2,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIHWYALGKICMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Morpholinopropanamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 4441-33-2 Molecular Formula: C₇H₁₄N₂O₂ Molecular Weight: 158.20 g/mol [1][2]

Executive Summary

3-Morpholinopropanamide is a bifunctional heterocyclic intermediate widely utilized in pharmaceutical synthesis and polymer chemistry. Characterized by a morpholine ring attached to the


-carbon of a propanamide chain, this compound serves as a critical "solubilizing linker" in drug discovery, particularly in the design of covalent inhibitors where it modulates physicochemical properties such as lipophilicity (LogP) and aqueous solubility. Beyond medicinal chemistry, it functions as a catalytic additive in polyurethane synthesis and a precursor for functionalized acrylamides.

This technical guide provides a comprehensive analysis of its structural properties, synthetic pathways, and application protocols for researchers in organic synthesis and drug development.

Molecular Architecture & Physicochemical Profile[3][4]

Structural Identification

The molecule features a morpholine ring—a six-membered heterocycle containing both amine and ether functionalities—linked to a primary amide via an ethyl spacer. This structure imparts unique dual reactivity: the morpholine nitrogen acts as a weak base and hydrogen bond acceptor, while the primary amide serves as both a hydrogen bond donor and acceptor.

PropertyValue
IUPAC Name 3-(Morpholin-4-yl)propanamide
CAS Number 4441-33-2
SMILES C1COCCN1CCC(=O)N
InChI Key QLNJFJADRCOGBJ-UHFFFAOYSA-N
Appearance White to off-white solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane).
pKa (Calculated) ~7.5 (Morpholine nitrogen), ~16 (Amide)
3D Conformational Dynamics

In solution, the morpholine ring typically adopts a chair conformation to minimize steric strain. The propanamide side chain exhibits flexibility, allowing the amide group to orient itself for optimal hydrogen bonding interactions within protein active sites—a feature exploited in fragment-based drug design.

Synthetic Pathways & Reaction Mechanisms

The industrial and laboratory standard for synthesizing this compound is the aza-Michael addition . This atom-economical reaction involves the nucleophilic attack of morpholine (Michael donor) onto the


-carbon of acrylamide (Michael acceptor).
Protocol: Aza-Michael Addition

Reagents: Morpholine (1.0 eq), Acrylamide (1.0 eq), Solvent (Water or Methanol).[3] Catalyst (Optional): No catalyst required in protic solvents; Lewis acids (e.g.,


 nanoparticles) can accelerate kinetics in aprotic media.

Step-by-Step Methodology:

  • Preparation: Dissolve acrylamide (7.1 g, 100 mmol) in water (20 mL) in a round-bottom flask.

  • Addition: Add morpholine (8.7 g, 100 mmol) dropwise over 15 minutes while maintaining the temperature between 20–30°C to prevent polymerization of acrylamide.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor consumption of acrylamide by TLC (Ethyl Acetate/Methanol 9:1) or NMR (disappearance of vinylic protons).

  • Isolation: Remove the solvent under reduced pressure (rotary evaporator).

  • Purification: Recrystallize the crude solid from ethanol/ethyl acetate or use it directly if high purity (>95%) is achieved via the quantitative nature of the reaction.

Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic attack and subsequent proton transfer that yields the final amide product.

MichaelAddition Morpholine Morpholine (Nucleophile) Transition Zwitterionic Intermediate Morpholine->Transition Nucleophilic Attack on β-Carbon Acrylamide Acrylamide (Electrophile) Acrylamide->Transition Product This compound (Product) Transition->Product Proton Transfer (Solvent Assisted)

Caption: Mechanism of the aza-Michael addition between morpholine and acrylamide.

Functional Applications in Drug Development[6]

Covalent Inhibitor Design (Warhead Scaffolding)

In modern drug discovery, this compound moieties are frequently used to tune the reactivity of covalent inhibitors.

  • Solubility Enhancement: The morpholine ring lowers the LogP of hydrophobic drug cores, improving oral bioavailability.

  • Targeting Cys Residues: Derivatives of this scaffold are used to target cysteine residues in proteins like DCN1 (Defective in Cullin Neddylation 1). The amide acts as a recognition motif, while the morpholine provides specific hydrophobic contacts within the pocket.

Polymer & Materials Science[7]
  • Polyurethane Catalysis: The compound acts as a catalytic chain extender in polyurethane foam production, where the tertiary amine facilitates the isocyanate-polyol reaction.

  • Thermo-responsive Polymers: It serves as a precursor for N-acryloylmorpholine (ACMO) via elimination reactions, a monomer used in creating biocompatible hydrogels.

Analytical Characterization

To validate the identity of synthesized this compound, the following spectral data should be used as a reference standard.

Proton NMR ( H NMR)

Solvent: CDCl


 (Chloroform-d) or DMSO-d

Frequency: 400 MHz[3]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
7.92, 5.64 Broad Singlets2HAmide -NH

(Protons non-equivalent due to rotation)
3.68 – 3.72 Multiplet4HMorpholine -O-CH

-
2.60 – 2.65 Triplet2HPropyl

-CH

(Adjacent to N)
2.40 – 2.50 Multiplet6HMorpholine -N-CH

- and Propyl

-CH

-CO

Note: In DMSO-d


, the amide protons typically appear as distinct broad peaks around 6.8 and 7.3 ppm.
Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]

    
    :  Calculated: 159.11 m/z; Observed: 159.1 m/z.
    
  • Fragmentation Pattern: Loss of the amide group (-CONH

    
    ) typically yields a fragment at m/z ~114.
    

Safety & Handling Protocols

While this compound is generally considered less toxic than its precursors (acrylamide is a neurotoxin), standard laboratory safety protocols must be enforced.

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat.

  • Storage: Store in a cool, dry place (2–8°C preferred) under an inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the amide bond over long periods.

  • Spill Management: Sweep up solid spills to avoid dust generation. Dissolve in water for disposal in organic aqueous waste streams.

References

  • Aza-Michael Addition Catalysis: Recyclable Fe3O4 Nanoparticles Catalysts for Aza-Michael Addition of Acryl Amides. MDPI, 2017. Link

  • Drug Design Applications: Irreversible Inhibition of Epidermal Growth Factor Receptor Activity by 3-Aminopropanamides. Journal of Medicinal Chemistry, 2012. Link

  • Covalent Inhibitors: Selective inhibition of cullin 3 neddylation through covalent targeting DCN1. Nature Communications, 2021. Link

  • Chemical Identity: 3-(4-Morpholinyl)propanamide Product Data. ChemicalBook.[4] Link

Sources

Technical Guide: 3-Morpholinopropanamide (CAS 4441-33-2)

[1][2]

Executive Summary

This compound (CAS 4441-33-2 ) is a beta-amino amide formed via the Michael addition of morpholine to acrylamide. In drug development, it serves three primary functions:

  • Synthetic Intermediate: A precursor for generating morpholine-functionalized linkers, acids (via hydrolysis), and amines (via reduction).

  • Solubility Enhancer: The morpholine moiety is a standard pharmacophore used to modulate the lipophilicity (LogP) and aqueous solubility of drug candidates.

  • Toxicological Model: It represents the stable covalent adduct formed when acrylamide interacts with secondary amines, serving as a reference standard in studies quantifying acrylamide-protein binding.

Chemical Identity & Physicochemical Properties[3][4][5]

The following data consolidates the core identifiers and physical constants for this compound.

PropertySpecification
CAS Registry Number 4441-33-2
IUPAC Name 3-(Morpholin-4-yl)propanamide
Synonyms 3-Morpholinopropionamide;

-Morpholinopropionamide; 4-Morpholinepropanamide
Molecular Formula

Molecular Weight 158.20 g/mol
Structure Morpholine ring attached to a propanamide tail
Physical State Solid (typically white to off-white crystalline powder)
Solubility Highly soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents
pKa (Calculated) ~7.5 (referring to the morpholine nitrogen)

Synthesis & Reaction Mechanisms[6][7][8]

The industrial and laboratory synthesis of this compound relies on the aza-Michael addition . This reaction is atom-economical, requires no catalyst (though often accelerated by protic solvents), and proceeds under mild conditions.

Mechanism of Formation

The nucleophilic nitrogen of morpholine attacks the

MichaelAdditionMorpholineMorpholine(Nucleophile)TSTransition State(C-N Bond Formation)Morpholine->TSNucleophilic AttackAcrylamideAcrylamide(Electrophile)Acrylamide->TSProductThis compound(CAS 4441-33-2)TS->ProductProton Transfer

Figure 1: The aza-Michael addition pathway for the synthesis of this compound.

Laboratory Synthesis Protocol

Objective: Synthesis of this compound on a 50 mmol scale.

Reagents:

  • Morpholine (CAS 110-91-8): 4.36 g (50 mmol)

  • Acrylamide (CAS 79-06-1): 3.55 g (50 mmol)

  • Solvent: Water or Methanol (20 mL)

Procedure:

  • Preparation: Dissolve acrylamide (3.55 g) in 20 mL of water in a round-bottom flask.

  • Addition: Add morpholine (4.36 g) dropwise over 10 minutes while stirring at room temperature (25°C). The reaction is exothermic; ensure temperature does not exceed 40°C to prevent polymerization of acrylamide.

  • Reaction: Stir the mixture for 4–6 hours at room temperature. Monitor consumption of acrylamide by TLC (eluent: MeOH/DCM 1:9) or HPLC.

  • Isolation:

    • If using water:[1][2] Lyophilize the solution to obtain the crude solid.

    • If using methanol: Remove solvent under reduced pressure (rotary evaporator).

  • Purification: Recrystallize from ethanol/ethyl acetate or use silica gel column chromatography (DCM:MeOH gradient) if high purity (>99%) is required for biological assays.

  • Yield: Typical yields range from 90% to 98%.

Applications in Drug Development[4][8]

Pharmacophore Modulation

The morpholine ring is a privileged structure in medicinal chemistry, often introduced to improve the metabolic stability and water solubility of drug candidates. This compound serves as a building block to introduce this moiety.

  • Solubility: The ether oxygen and tertiary amine in the morpholine ring act as hydrogen bond acceptors, lowering the LogP compared to phenyl or cyclohexyl analogs.

  • Metabolism: The amide group can be hydrolyzed by amidases in vivo, potentially releasing the active morpholine-containing fragment or acting as a prodrug handle.

Reference Standard for Acrylamide Adducts

In toxicology and food safety research, acrylamide is known to form covalent adducts with proteins (via cysteine and lysine residues) and DNA.

  • Mechanism: The reaction of morpholine with acrylamide mimics the interaction of biological secondary amines with acrylamide.

  • Utility: this compound is used as an LC-MS/MS reference standard to quantify "free" vs. "bound" acrylamide in complex biological matrices. It validates the efficiency of extraction protocols for acrylamide adducts.

Downstream Synthetic Utility

The amide functionality of CAS 4441-33-2 allows for further derivatization:

  • Hofmann Rearrangement: Converts the amide to a primary amine.

  • Reduction: Lithium Aluminum Hydride (LAH) reduction yields 3-Morpholinopropylamine (CAS 123-00-2), a common curing agent and linker.

  • Hydrolysis: Acidic hydrolysis yields 3-Morpholinopropanoic acid (CAS 4497-04-5), used in peptide coupling.

DownstreamApplicationsStartThis compound(CAS 4441-33-2)Acid3-Morpholinopropanoic Acid(CAS 4497-04-5)Start->AcidAcid Hydrolysis(HCl/H2O)Amine3-Morpholinopropylamine(CAS 123-00-2)Start->AmineReduction(LiAlH4)LinkerPeptide/Drug ConjugatesAcid->LinkerAmide Coupling

Figure 2: Synthetic divergence from this compound to other key intermediates.

Analytical Validation

To ensure scientific integrity, the identity of the synthesized this compound must be validated using the following parameters.

TechniqueExpected Signal / Observation
1H NMR (D2O)

2.40 (t, 2H,

-CO), 2.60 (t, 2H,

), 2.45 (m, 4H, ring

), 3.65 (m, 4H, ring

).
IR Spectroscopy Amide I band at ~1660

(C=O stretch); Amide II band at ~1600

(N-H bend). Absence of C=C stretch (1610-1630

) indicates complete consumption of acrylamide.
Mass Spectrometry ESI+:

peak at m/z 159.1.

Safety & Handling

While this compound is less toxic than its precursor acrylamide (a neurotoxin and carcinogen), standard laboratory safety protocols apply.

  • Hazard Classification: Irritant (Skin/Eye).

  • Precursors: Acrylamide is highly toxic; handling requires a fume hood and appropriate PPE (nitrile gloves, safety glasses).

  • Storage: Store in a cool, dry place. Hygroscopic nature requires tightly sealed containers.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 61055, N-(3-Aminopropyl)morpholine (Related Derivative). Retrieved from [Link]

  • ResearchGate. (2024). Michael addition reaction between acrylamide and protein residues. Retrieved from [Link]

3-Morpholinopropanamide IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, and application of 3-Morpholinopropanamide , a critical intermediate in medicinal chemistry and polymer science.

Chemical Identity & Nomenclature

This compound is a beta-amino acid derivative characterized by a morpholine ring attached to a propanamide backbone. It serves as a versatile "building block" in organic synthesis, particularly for introducing the morpholine moiety—a privileged structure in drug discovery due to its ability to modulate solubility and metabolic stability.

Identifier Value
IUPAC Name 3-(Morpholin-4-yl)propanamide
Common Synonyms 3-Morpholinopropionamide; 4-Morpholinepropanamide;

-Morpholinopropionamide
CAS Registry Number 588-24-9
Molecular Formula

Molecular Weight 158.20 g/mol
SMILES C1COCCN1CCC(=O)N
InChI Key DAALXYVBKOYZLG-UHFFFAOYSA-N
Structural Analysis

The molecule consists of two distinct functional domains:

  • The Morpholine Ring: A saturated heterocyclic amine that acts as a hydrogen bond acceptor (ether oxygen) and a basic center (tertiary amine).

  • The Propanamide Tail: A primary amide group providing hydrogen bond donor/acceptor sites, essential for protein-ligand interactions or further derivatization (e.g., Hofmann rearrangement).

Physicochemical Properties

Understanding the physical state is crucial for handling and formulation.

PropertyDataNote
Physical State Solid (Crystalline powder)Hygroscopic nature requires dry storage.
Melting Point 94–96 °CDistinct from its alcohol analog (110°C).
Solubility High (Water, Methanol, DMSO)Amphiphilic nature due to the ether/amide groups.
pKa (Conj. Acid) ~7.5 (Morpholine nitrogen)Protonates at physiological pH.

Synthetic Pathways & Experimental Protocol

The most robust industrial and laboratory route to this compound is the Aza-Michael Addition . This reaction is favored for its high atom economy (100%) and "green chemistry" compatibility.

Mechanistic Insight

The reaction involves the nucleophilic attack of the secondary amine (morpholine) onto the


-carbon of the 

-unsaturated amide (acrylamide).
  • Nucleophile: Morpholine (Lone pair on Nitrogen).

  • Electrophile: Acrylamide (Michael acceptor).

  • Thermodynamics: The reaction is exothermic.

Experimental Protocol (Standard Operating Procedure)

Safety Warning: Acrylamide is a potent neurotoxin and potential carcinogen. Double-gloving (Nitrile) and a fume hood are mandatory.

Reagents:

  • Morpholine (1.0 eq)

  • Acrylamide (1.0 eq)

  • Solvent: Toluene (for precipitation) or Water (for green synthesis).

Step-by-Step Workflow:

  • Preparation: Dissolve Acrylamide (7.1 g, 100 mmol) in Toluene (50 mL) in a round-bottom flask.

  • Addition: Add Morpholine (8.7 g, 100 mmol) dropwise over 20 minutes.

    • Critical Control Point: Maintain temperature below 30°C using an ice bath to prevent polymerization of acrylamide.

  • Reaction: Stir at room temperature (25°C) for 4–6 hours. The product often precipitates directly from toluene.

  • Workup:

    • Filter the white precipitate.

    • Wash with cold toluene (2 x 10 mL) to remove unreacted morpholine.

    • Recrystallize from Ethanol/Ethyl Acetate if high purity (>99%) is required.

  • Validation: Check melting point (Target: 94–96°C).

Process Visualization

The following diagram illustrates the logical flow of the synthesis, including critical decision nodes.

SynthesisWorkflow cluster_inputs Reagents cluster_process Reaction Chamber cluster_workup Purification Morpholine Morpholine (Liquid) Mixing Solvent Mixing (Toluene or Water) Morpholine->Mixing Acrylamide Acrylamide (Solid, Neurotoxin) Acrylamide->Mixing Cooling Temp Control (< 30°C) Mixing->Cooling Exothermic Reaction Aza-Michael Addition (4-6 Hours) Cooling->Reaction Filtration Filtration Reaction->Filtration Precipitation Washing Wash (Cold Toluene) Filtration->Washing Recryst Recrystallization (EtOH/EtOAc) Washing->Recryst If Purity < 98% Product This compound (White Solid) Washing->Product If Purity > 98% Recryst->Product

Figure 1: Synthesis workflow for this compound via Aza-Michael addition.

Applications in Drug Discovery

Researchers utilize this compound primarily as a linker or pharmacophore installer .

  • Solubility Enhancement: The morpholine ring lowers the LogP of lipophilic drugs, improving aqueous solubility without introducing a formal charge (unlike quaternary ammoniums).

  • PROTAC Linkers: The propanamide chain serves as a spacer in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a target protein ligand.

  • Metabolic Stability: The ether oxygen in the morpholine ring reduces the basicity of the nitrogen compared to piperidine, often improving metabolic stability against cytochrome P450 oxidation.

Analytical Characterization

To validate the synthesis, compare your spectroscopic data against these standard values.

Nuclear Magnetic Resonance ( H-NMR)

Solvent: CDCl


, 600 MHz
Shift (

ppm)
MultiplicityIntegrationAssignment
7.92 Broad Singlet1HAmide -NH

5.64 Broad Singlet1HAmide -NH

3.80–3.90 Multiplet4HMorpholine -O-CH

-
2.63 Triplet2HPropyl -N-CH

-
2.41–2.50 Multiplet6HMorpholine -N-CH

- + Propyl -CH

-CO

Note: The amide protons are broad and solvent-dependent. In DMSO-d


, they typically appear further downfield.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11164, this compound. PubChem.[1] [Link]

  • Cai, C., et al. (2017). Recyclable Fe3O4 Nanoparticles Catalysts for Aza-Michael Addition of Acryl Amides by Magnetic Field. MDPI, Catalysts, 7(7), 216. [Link][2]

  • U.S. Environmental Protection Agency. Acrylamide: Hazard Summary. EPA.gov. [Link]

  • Wermuth, C. G. The Practice of Medicinal Chemistry. (Morpholine as a pharmacophore).[2][3][4][5] Elsevier. [Link]

Sources

Discovery and initial characterization of 3-Morpholinopropanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Initial Characterization of 3-Morpholinopropanamide

Disclaimer: This document is a scientifically-grounded, hypothetical guide constructed based on established principles of organic synthesis, analytical chemistry, and pharmacological screening. The synthesis and characterization of this compound, a potentially novel chemical entity, are detailed herein by drawing parallels from existing literature on structurally related morpholine derivatives.

Executive Summary

The morpholine scaffold is a cornerstone in medicinal chemistry, renowned for its favorable physicochemical properties and its presence in numerous approved therapeutic agents. This guide details the prospective discovery, synthesis, and initial characterization of a novel morpholine-containing compound, this compound. We present a robust synthetic pathway, a comprehensive analytical characterization cascade, and a proposed initial biological screening strategy. This document serves as a technical blueprint for researchers, scientists, and drug development professionals interested in exploring the potential of this and related chemical entities.

Introduction: The Morpholine Moiety in Drug Discovery

The morpholine ring is a privileged structure in drug design due to its metabolic stability, low toxicity, and ability to improve the pharmacokinetic profile of parent molecules. Its basic nitrogen atom can be leveraged for salt formation, enhancing solubility and bioavailability. This guide focuses on the novel compound this compound, which couples the morpholine core with a flexible propanamide linker, a common feature in bioactive molecules that allows for optimal interaction with biological targets.

Proposed Synthesis of this compound

The synthesis of this compound is proposed via a standard and efficient amidation reaction between 3-morpholinopropanoic acid and a suitable amine source, or alternatively, through the reaction of morpholine with acrylamide. A more controlled and widely applicable laboratory-scale synthesis involves the coupling of 3-morpholinopropanoic acid with ammonia, facilitated by a peptide coupling agent.

Synthetic Workflow

The proposed synthetic route is a two-step process starting from commercially available reagents.

Synthetic Workflow for this compound cluster_0 Step 1: Synthesis of 3-Morpholinopropanoic Acid cluster_1 Step 2: Amidation Morpholine Morpholine 3_MPA 3-Morpholinopropanoic Acid Morpholine->3_MPA Michael Addition Acrylic_Acid Acrylic Acid Acrylic_Acid->3_MPA 3_MPA_2 3-Morpholinopropanoic Acid 3_MP This compound 3_MPA_2->3_MP Ammonia Ammonia Ammonia->3_MP Coupling_Agent EDCI/HOBt Coupling_Agent->3_MP

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Morpholinopropanoic Acid

  • To a solution of morpholine (1.0 eq) in a suitable solvent such as acetonitrile, add acrylic acid (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 3-morpholinopropanoic acid.

Step 2: Synthesis of this compound

  • Dissolve 3-morpholinopropanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir for 5 minutes at room temperature.[1]

  • Bubble ammonia gas through the reaction mixture or add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol, 1.5 eq).

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Physicochemical and Structural Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Characterization Techniques
Technique Purpose Expected Results
¹H NMR To determine the proton environment and confirm the structure.Peaks corresponding to the morpholine ring protons, and the two methylene groups of the propanamide chain.
¹³C NMR To identify all unique carbon atoms in the molecule.Resonances for the morpholine carbons, the propanamide backbone carbons, and the carbonyl carbon.
FT-IR To identify functional groups.Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and C-O-C stretching (morpholine ether).
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated mass of C7H14N2O2.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.A single major peak indicating high purity (>95%).

Proposed Initial Biological Evaluation

Drawing inspiration from the documented biological activities of various morpholine derivatives, a tiered screening approach is proposed to elucidate the potential therapeutic value of this compound.[2][3][4][5][6][7][8][9]

Biological Screening Workflow

Biological Screening Workflow Compound This compound Primary_Screening Primary Screening (e.g., Antimicrobial Panel) Compound->Primary_Screening Hit_Identification Hit Identification (Activity Threshold Met) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., MIC Determination, Cytotoxicity) Hit_Identification->Secondary_Assays Lead_Candidate Potential Lead Candidate Secondary_Assays->Lead_Candidate

Caption: Tiered workflow for the initial biological evaluation.

Primary Screening: Antimicrobial Activity

Given that numerous morpholine-containing compounds exhibit antimicrobial properties, the initial biological evaluation of this compound will focus on its potential antibacterial and antifungal activities.[2][8]

Protocol: Broth Microdilution Assay

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate the wells with a standardized suspension of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[7][9]

  • Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Secondary Assays: Cytotoxicity and Preliminary Mechanism of Action

Compounds showing promising antimicrobial activity will be subjected to secondary assays to assess their selectivity and potential mechanism of action.

Protocol: Mammalian Cell Cytotoxicity Assay (e.g., MTT Assay)

  • Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).

  • Add MTT reagent and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • Calculate the IC50 value (the concentration that inhibits 50% of cell growth) to assess the compound's toxicity to mammalian cells.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the synthesis, characterization, and initial biological evaluation of the novel compound, this compound. The proposed workflows are based on established methodologies and draw parallels from the existing literature on structurally related molecules. Successful execution of these protocols will provide a solid foundation for understanding the chemical and biological properties of this new entity and will pave the way for further preclinical development should promising activity be identified. Future work would involve lead optimization through the synthesis of analogs to establish structure-activity relationships (SAR) and improve potency and selectivity.

References

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Available at: [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. Available at: [Link]

  • (PDF) morpholine antimicrobial activity. ResearchGate. Available at: [Link]

  • Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. PubMed. Available at: [Link]

  • CN105753804A - Method of preparing 3-morpholinone. Google Patents.
  • N-(3-Aminopropyl)morpholine. PubChem. Available at: [Link]

  • Structure−Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. PMC. Available at: [Link]

  • A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • N-(3-AMINOPROPYL)MORPHOLINE. Ataman Kimya. Available at: [Link]

  • Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand. PMC. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. PubMed. Available at: [Link]

  • N-(3-Aminopropyl)morpholine. LookChem. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. PMC. Available at: [Link]

  • Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone. Google Patents.
  • Factory Sells Best Quality N-(3-Aminopropyl)morpholine 123-00-2 with stock. LookChem. Available at: [Link]

  • AMINOPROPYLMORPHOLINE (APM). Ataman Kimya. Available at: [Link]

  • Three-Component Synthesis of Polysubstituted Homoproline Analogs. PMC. Available at: [Link]

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Engineering Novel Morpholine Amides: A Comprehensive Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

As an application scientist bridging the gap between bench chemistry and translational pharmacology, I often emphasize that the success of a novel therapeutic candidate lies in its physicochemical foundation. In recent years, the morpholine ring—a six-membered heterocycle containing both oxygen and nitrogen—has emerged as a privileged scaffold in drug discovery.

This whitepaper provides an in-depth technical analysis of novel morpholine amides. We will explore the causality behind their synthetic design, dissect their broad-spectrum biological activities, and provide self-validating protocols to ensure reproducibility in your laboratory workflows.

The Mechanistic Rationale: Why Morpholine Amides?

The strategic incorporation of a morpholine moiety into an amide backbone is not arbitrary; it is a calculated pharmacokinetic and synthetic maneuver.

Physicochemical Advantages

Morpholine possesses an electron-withdrawing oxygen atom and a weakly basic nitrogen. This unique electronic environment allows the ring to act as an excellent hydrogen-bond acceptor while maintaining a favorable lipophilicity profile[1]. Consequently, morpholine derivatives exhibit superior aqueous solubility compared to highly lipophilic aliphatic or purely aromatic amines, which directly translates to improved cellular permeability and bioavailability[2].

Metabolic Stability

From a structural standpoint, amides are inherently more resistant to enzymatic hydrolysis in vivo than their ester counterparts[3]. By converting bioactive phenolic acids (such as ferulic or p-coumaric acid) into morpholine amides, we protect the pharmacophore from rapid degradation by esterases, thereby extending the molecule's half-life and therapeutic window.

Synthetic Utility

Beyond biological applications, morpholine amides serve as highly efficient, water-soluble acylating agents in organic synthesis. Much like Weinreb amides, they allow for the selective mono-addition of organometallic or hydride reagents to synthesize ketones and aldehydes without over-addition, offering distinct advantages in operational stability and economic accessibility[4].

Biological Activity Profiles

The hybridization of morpholine with various pharmacophores has yielded compounds with remarkable polypharmacology.

Anticancer Activity

Morpholine amides synthesized from naturally occurring hydroxycinnamic acids have demonstrated potent cytotoxicity against cancer cell lines. For instance, N-feruloylmorpholine exhibits significant activity against P-388 murine leukemia cells[5]. Furthermore, novel pyrimidine-morpholine hybrids have been engineered to target human colon cancer (SW480) and breast cancer (MCF-7) cell lines, with specific derivatives outperforming standard chemotherapeutics like Cisplatin[1].

Another breakthrough involves morpholine-thiosemicarbazone (TSC) hybrids complexed with Copper(II). These complexes exploit the high aqueous solubility of morpholine to enter cells and selectively quench the tyrosyl radical in the NrdB subunit of Ribonucleotide Reductase (RNR), halting DNA synthesis and inducing apoptosis[2].

Antimicrobial Efficacy

The fusion of morpholine with diazenyl chalcones has generated a new class of antimicrobial agents. These hybrids exhibit profound inhibitory effects against S. typhi, E. coli, and C. albicans at extremely low Minimum Inhibitory Concentrations (MIC), while maintaining a high safety profile (minimal hemolysis) against human red blood cells[6].

Neuromodulatory Effects

Interestingly, coupling morpholine or related amines with polyunsaturated fatty acids (such as arachidonic or docosahexaenoic acid) yields amides that act as synthetic cannabimimetics. These compounds interface with cannabinoid receptors, demonstrating that the biological activity of the amide is highly tunable based on the lipid tail[7].

Quantitative Data Summary
Compound Class / Specific DerivativePrimary Target / Cell LineBiological Activity (IC50 / MIC)Benchmark / Control
N-feruloylmorpholine P-388 Leukemia CellsIC50 = 57.10 µg/mLp-coumaramide
Pyrimidine-morpholine (2g) SW480 (Colon Cancer)IC50 = 5.10 µM5-Fluorouracil (4.90 µM)
Morpholine-diazenyl chalcone (MD-6) S. typhi / E. coliMIC = 1.95 - 3.91 µg/mLStandard Antibiotics
Cu(II)-Morpholine-TSC Complex RNR Enzyme (Cancer/Bacterial)Broad-spectrum apoptosisTriapine

Mechanistic and Synthetic Visualizations

To conceptualize these processes, the following diagrams map the logical flow of our synthetic methodology and the biological mechanism of action for RNR inhibition.

SyntheticWorkflow Start Phenolic Acid (e.g., Ferulic Acid) Protection Acetylation (Protection of OH) Start->Protection Acetic Anhydride Pyridine Activation Chlorination (SOCl2, Reflux) Protection->Activation Thionyl Chloride Amidation In situ Amidation (Morpholine, TEA) Activation->Amidation Morpholine addition Deprotection Deacetylation (Pyrrolidine) Amidation->Deprotection Base hydrolysis Product Novel Morpholine Amide (Target Compound) Deprotection->Product Purification

Workflow for the synthesis of novel morpholine amides via acid chloride activation.

RNR_Inhibition Complex Cu(II)-Morpholine-TSC Complex CellEntry Cellular Internalization (High Aqueous Solubility) Complex->CellEntry Permeation Target Ribonucleotide Reductase (RNR) Enzyme CellEntry->Target Binding Inhibition Quenching of Tyrosyl Radical at NrdB Subunit Target->Inhibition Redox Interaction Outcome1 Inhibition of dNTP Synthesis Inhibition->Outcome1 Blockade Outcome2 Apoptosis / Cell Death (Cancer & Bacterial Cells) Outcome1->Outcome2 DNA Depletion

Mechanism of RNR inhibition by Cu(II)-Morpholine-TSC complexes inducing cell death.

Self-Validating Experimental Protocols

As an application scientist, I design protocols that act as self-validating systems. The following methodologies include internal checkpoints to ensure data integrity and mechanistic proof.

Protocol A: Chemoselective Synthesis of N-Feruloylmorpholine

Causality Check: Direct amidation of phenolic acids often fails due to the competitive reactivity of the free hydroxyl group. We must first mask the phenol via acetylation, activate the carboxylic acid, form the amide, and selectively deprotect the phenol[5].

  • Protection (Acetylation): Dissolve ferulic acid (1.0 eq) in pyridine. Add acetic anhydride (1.5 eq) dropwise at room temperature. Stir for 6 hours.

    • Validation Checkpoint: TLC should show a complete shift to a less polar spot, confirming full protection and preventing downstream polymerization.

  • Activation (Chlorination): Dissolve the acetylated intermediate in anhydrous benzene. Add thionyl chloride (SOCl2, 2.0 eq) and reflux at 75°C for 4 hours. Remove excess SOCl2 under reduced pressure to yield the acyl chloride.

  • In Situ Amidation: Dissolve the crude acyl chloride in dichloromethane (DCM). Chill to 0°C. Add morpholine (1.2 eq) and triethylamine (TEA, 1.5 eq) dropwise. Stir at room temperature for 4 hours.

  • Deprotection (Deacetylation): To selectively remove the acetyl group without cleaving the newly formed morpholine amide, treat the intermediate with pyrrolidine in ethyl acetate for 2 hours at room temperature[5].

    • Validation Checkpoint: The use of pyrrolidine is a chemoselective self-validation step; it selectively attacks the ester carbonyl over the sterically hindered, resonance-stabilized morpholine amide.

  • Purification: Wash with 1M HCl, extract with DCM, dry over MgSO4, and recrystallize to yield the pure N-feruloylmorpholine.

Protocol B: In Vitro Antiproliferative Evaluation (MTT Assay)

Causality Check: To prove that the synthesized morpholine amide actively inhibits cellular metabolism, we use the MTT assay. The reduction of yellow MTT to purple formazan is catalyzed by mitochondrial succinate dehydrogenase, directly correlating colorimetric absorbance with the number of viable cells[1].

  • Cell Seeding: Seed cancer cells (e.g., SW480 or P-388) in 96-well plates at a density of

    
     cells/well in standard culture media. Incubate for 24 hours at 37°C in 5% CO2.
    
  • Compound Treatment: Treat cells with varying concentrations of the morpholine amide (e.g., 1, 5, 10, 50, 100 µM).

    • Validation Checkpoint: Include a vehicle control (0.1% DMSO) to establish 100% baseline viability, and a positive control (e.g., 5-Fluorouracil or Cisplatin) to benchmark assay sensitivity and validate the dynamic range of the inhibition[1].

  • MTT Incubation: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Conclusion

The morpholine amide scaffold represents a highly versatile and pharmacologically privileged structure. By leveraging its unique physicochemical properties—namely, its high aqueous solubility, metabolic stability, and hydrogen-bonding capacity—researchers can design novel therapeutics that effectively target complex biological pathways, from RNR inhibition in oncology to broad-spectrum antimicrobial defense.

References

  • Synthesis of Piperidine and Morpholine Amides of Ferulic Acid and their Bioactivity against P-388 Leukemia Cells. ResearchGate. Available at:[Link]

  • Morpholine Based Diazenyl Chalcones: Synthesis, Antimicrobial Screening and Cytotoxicity Study. PubMed. Available at:[Link]

  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. R Discovery. Available at:[Link]

  • Synthesis and biological evaluation of novel amides of polyunsaturated fatty acids with dopamine. PubMed. Available at:[Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers. Available at:[Link]

  • Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against P388 leukemia murine cells. Journal of Applied Pharmaceutical Science. Available at:[Link]

  • New Water-Soluble Copper(II) Complexes with Morpholine–Thiosemicarbazone Hybrids: Insights into the Anticancer and Antibacterial Mode of Action. ACS Publications. Available at:[Link]

  • Synthesis of Piperidine and Morpholine Amides of Ferulic Acid and their Bioactivity Against P-388 Leukemia Cells. ResearchGate. Available at:[Link]

Sources

In silico prediction of 3-Morpholinopropanamide ADMET properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: In Silico ADMET Profiling of 3-Morpholinopropanamide

Executive Summary

This technical guide outlines the in silico profiling of This compound , a structural motif frequently utilized as a hydrophilic scaffold in medicinal chemistry and as a synthesis intermediate. While often viewed as a benign fragment, the morpholine moiety carries specific metabolic liabilities (e.g., N-oxidation) and structural alerts (potential nitrosamine formation under nitrosating conditions).[1]

This whitepaper details a consensus modeling approach using industry-standard algorithms (SwissADME, pkCSM, and ProTox-II) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this molecule.[1] The guide serves as a self-validating protocol for researchers to assess the "drug-likeness" and safety trajectory of morpholine-amide derivatives.[2]

Molecular Characterization

Before initiating ADMET algorithms, the molecular input must be standardized to canonical SMILES to ensure consistent topological descriptor calculation.[1]

  • IUPAC Name: 3-(morpholin-4-yl)propanamide[2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 158.20 g/mol [1][2]

  • Canonical SMILES: C1COCCN1CCC(=O)N

  • InChIKey: UIKUBYKUYUSRSM-UHFFFAOYSA-N (Note: Verification required against specific isomer input).

Structural Alert Analysis: The molecule consists of a saturated morpholine ring (tertiary amine, ether) linked to a primary amide via an ethyl chain.[1] The primary amide is a hydrogen bond donor/acceptor pair, significantly increasing polarity compared to the alkyl-morpholine precursor.[1]

Physicochemical Foundation (The "Rule of 5" & Beyond)

The first tier of in silico prediction evaluates the molecule against Lipinski’s Rule of 5 (Ro5) to determine oral bioavailability.

Computed Physicochemical Descriptors
PropertyPredicted Value (Consensus)Interpretation
LogP (Lipophilicity) -0.6 to -0.2Highly Hydrophilic. Well below the Ro5 cutoff (LogP < 5).[2] Suggests excellent water solubility but potentially limited passive diffusion across lipid bilayers.[2]
TPSA (Topological Polar Surface Area) ~55–60 ŲGood Permeability. TPSA < 140 Ų indicates good intestinal absorption.[1][2] The value is low enough to theoretically permit BBB crossing, though hydrophilicity opposes this.[1]
H-Bond Donors (HBD) 2 (Amide

)
Compliant (Ro5 < 5).[2]
H-Bond Acceptors (HBA) 3 (Ether O, Amide O, Morpholine N)Compliant (Ro5 < 10).[1]
Rotatable Bonds 3Flexible, favoring receptor binding but increasing entropic penalty.[1]

Expert Insight: The negative LogP is the defining feature here.[2] Unlike lipophilic drugs that require formulation aids, this compound is predicted to be freely soluble in aqueous media, simplifying early-stage biological assays.[1]

Pharmacokinetic (ADME) Profiling

This section details the predicted biological fate of the molecule using Graph-Based Signatures (pkCSM) and fragmental contribution methods (SwissADME).[2]

Absorption
  • GI Absorption: High.[1][2] The small molecular weight and moderate polarity allow for paracellular transport or passive diffusion.[2]

  • P-glycoprotein (P-gp) Status: Likely Non-substrate .[2] Small, hydrophilic amides rarely trigger P-gp efflux unless specific recognition motifs are present.[1][2]

  • Skin Permeability (Log Kp): Predicted ~ -6.5 cm/s.[2] Low skin permeability due to high polarity.[2]

Distribution
  • Blood-Brain Barrier (BBB): Low to Moderate Probability. While the TPSA is favorable, the low LogP limits passive diffusion into the CNS.[1] It is likely "BBB-negative" in standard screens.[2]

  • Plasma Protein Binding (PPB): Low (< 90%). The molecule is not lipophilic enough to bind strongly to albumin or Alpha-1-acid glycoprotein.[2] This implies a high fraction unbound (

    
    ), making it pharmacologically active at lower total plasma concentrations.[1]
    
Metabolism (The Critical Step)

The morpholine ring is the metabolic "soft spot."[1][2]

  • CYP450 Inhibition: Predicted Inactive against major isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4).[1] The molecule lacks the lipophilicity required to occupy the active sites of these enzymes.[2]

  • Metabolic Stability: Moderate.[2]

    • Primary Route: N-oxidation of the morpholine nitrogen.[2]

    • Secondary Route: Amide hydrolysis to 3-morpholinopropanoic acid.[2]

Excretion
  • Clearance: Likely renal elimination of the parent compound and polar metabolites.[2]

  • Half-life: Predicted to be short due to lack of protein binding and high water solubility facilitating rapid filtration.[2]

Toxicity Assessment

Safety profiling is paramount for morpholine derivatives due to historical concerns regarding nitrosamines.[2]

Structural Alerts & Mutagenicity
  • AMES Test: Predicted Non-mutagenic .[1][2] The saturated amide does not possess the electrophilic reactivity of its precursor (acrylamide).[2]

  • hERG Inhibition: Low Risk. While some tertiary amines block hERG channels (causing QT prolongation), this molecule lacks the hydrophobic "tail" and aromatic pi-stacking features usually required for high-affinity hERG binding.[2]

  • Hepatotoxicity: Predicted Inactive .[1][2]

  • Skin Sensitization: Caution Required. While the amide is stable, trace amounts of unreacted acrylamide (if used in synthesis) could trigger sensitization.[1] The pure substance is predicted to be a weak sensitizer compared to acrylates.[2]

Visualization of Workflows & Pathways

Figure 1: In Silico Consensus Prediction Workflow

This diagram illustrates the step-by-step computational protocol used to generate the data above, ensuring a self-validating feedback loop.

ADMET_Workflow cluster_Engines Prediction Engines Input Input: this compound (SMILES) Prep Structure Standardization (Remove Salts, Protonation pH 7.4) Input->Prep Swiss SwissADME (Physicochem & Drug-likeness) Prep->Swiss pkCSM pkCSM (Graph-based ADMET) Prep->pkCSM ProTox ProTox-II (Toxicity Endpoints) Prep->ProTox Consensus Consensus Analysis (Applicability Domain Check) Swiss->Consensus pkCSM->Consensus ProTox->Consensus Output Final ADMET Profile Consensus->Output

Caption: Figure 1. Automated consensus workflow for in silico ADMET profiling, integrating physicochemical, graph-based, and toxicological algorithms.

Figure 2: Predicted Metabolic Fate

Understanding the metabolic instability is crucial for interpreting clearance data.[2]

Metabolism Parent This compound (Parent) NOxide N-Oxide Metabolite (Polar, Excreted) Parent->NOxide FMO / CYP450 (Phase I) Acid 3-Morpholinopropanoic Acid (Hydrolysis Product) Parent->Acid Amidase (Hydrolysis) Nitrosamine N-Nitrosomorpholine (TOXIC ALERT) Parent->Nitrosamine Nitrosating Agents (Non-Enzymatic)

Caption: Figure 2.[1][2] Predicted metabolic pathways. Note: Nitrosamine formation is a chemical risk (conditional), not a primary metabolic route.

Experimental Validation Protocols

To validate these in silico predictions, the following "wet lab" assays are recommended. These protocols are designed to confirm the high solubility and metabolic stability predicted above.[2]

Protocol A: Kinetic Solubility Assay (Nephelometry)
  • Rationale: Validates the LogP < 0 prediction.

  • Method:

    • Prepare a 10 mM stock of this compound in DMSO.[2]

    • Spike into pH 7.4 PBS buffer at concentrations ranging from 1 µM to 500 µM.

    • Incubate for 90 minutes at 25°C with shaking.

    • Measure light scattering (nephelometry) to detect precipitation.[2]

    • Success Criterion: No precipitation at >100 µM indicates high solubility.[2]

Protocol B: Microsomal Stability (Metabolic Clearance)
  • Rationale: Validates the predicted N-oxidation/hydrolysis rates.

  • Method:

    • Incubate compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system.[2]

    • Time points: 0, 15, 30, 60 min.

    • Quench with ice-cold acetonitrile containing internal standard.

    • Analyze supernatant via LC-MS/MS.[2]

    • Success Criterion:

      
       min suggests moderate-to-high metabolic stability.[2]
      

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[3][4][5][6] Scientific Reports, 7, 42717.[5] [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015).[1][7] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.[1] [Link][1][8]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[1] ProTox-II: a webserver for the prediction of toxicity of chemicals.[2] Nucleic Acids Research, 46(W1), W257–W263. [Link][1]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[8] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]

Sources

The Morpholine Pharmacophore: Structure-Activity Relationships, Mechanistic Insights, and Lead Optimization Strategies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing hit-to-lead campaigns, I frequently encounter the morpholine ring as a "privileged scaffold" in medicinal chemistry. Morpholine—a saturated six-membered heterocycle containing both nitrogen and oxygen atoms—is rarely just a passive structural linker. It actively dictates the physicochemical, pharmacokinetic (PK), and pharmacodynamic (PD) properties of bioactive molecules. Its strategic incorporation can rescue a lipophilic brick, enhance blood-brain barrier (BBB) penetration, or serve as a critical hydrogen-bond acceptor in an enzyme's active site.

This technical guide deconstructs the structure-activity relationship (SAR) of morpholine-containing compounds, providing a causal framework for rational drug design and self-validating experimental workflows.

Physicochemical Rationale: The "Goldilocks" Heterocycle

To understand morpholine's SAR, we must first analyze its fundamental physicochemical properties. The presence of the electronegative oxygen atom diametrically opposed to the nitrogen atom exerts a strong inductive electron-withdrawing effect. This fundamentally alters the basicity of the nitrogen compared to its all-carbon analog, piperidine.

Table 1: Comparative Physicochemical Properties of Saturated Six-Membered Heterocycles
PropertyMorpholinePiperidinePiperazine
pKa (Conjugate Acid) ~8.36~11.22~9.80 (pKa1), 5.60 (pKa2)
LogP (Octanol/Water) -0.860.84-1.17
H-Bond Acceptors 2 (N, O)1 (N)2 (N, N)
H-Bond Donors 1 (NH)1 (NH)2 (NH, NH)
Physiological Ionization (pH 7.4) ~90% Ionized, ~10% Neutral>99.9% Ionized>99% Ionized
Primary MedChem Utility PK modulator, BBB penetrant, H-bond acceptorLipophilic core, strong basic centerSolubilizing group, dual-vector linker

Causality Insight: Why does this matter for SAR? At physiological pH (7.4), piperidine is almost entirely protonated, making it highly polar and restricting passive membrane diffusion. Morpholine, with a pKa of ~8.36, maintains a biologically relevant fraction of un-ionized molecules (~10%). This balance allows morpholine-containing drugs to be highly soluble in the aqueous gastrointestinal tract while retaining enough lipophilicity to cross lipid bilayers. This dual nature is why morpholine is ubiquitous in[1].

Target-Specific SAR and Mechanistic Pathways

Kinase Inhibitors: The PI3K/mTOR Axis

In oncology, the morpholine ring is a hallmark of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors (e.g., Buparlisib, Dactolisib). The SAR here is highly specific: the morpholine oxygen acts as a critical hydrogen-bond acceptor, interacting directly with the hinge region of the kinase (specifically the backbone amide of Val851 in PI3Kγ). Replacing the morpholine oxygen with a methylene group (converting it to piperidine) typically results in a >100-fold drop in potency, proving that morpholine is not merely a solubilizing group here, but a primary pharmacophore.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Morpholine Target) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTOR Complex (Morpholine Target) AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Morpholine Morpholine-Based Inhibitors (e.g., Buparlisib) Morpholine->PI3K H-Bond (Val851) Morpholine->mTOR H-Bond (Val2240)

PI3K/mTOR signaling pathway inhibition by morpholine pharmacophores.

Neurodegenerative Targets: AChE and MAO

Morpholine derivatives have shown immense potential in treating neurodegenerative diseases by modulating[2]. The SAR indicates that tethering a morpholine ring to a planar aromatic system creates a dual-action molecule. The aromatic system intercalates into the catalytic active site (CAS) of AChE, while the flexible, protonatable morpholine nitrogen interacts with the peripheral anionic site (PAS), effectively blocking the enzyme's entrance channel.

Experimental Workflows for Morpholine SAR Profiling

To systematically evaluate the SAR of a novel morpholine series, we employ a self-validating experimental workflow. This ensures that any observed biological activity is a direct result of the designed chemical modification, rather than an artifact of poor solubility or metabolic instability.

SAR_Workflow Start Hit Identification (Morpholine Core) Design Rational Design (N-Substitution / O-Bioisosteres) Start->Design Synthesis Chemical Synthesis (Buchwald-Hartwig / SNAr) Design->Synthesis InVitro In Vitro Profiling (Kinase Assays, AChE Inhibition) Synthesis->InVitro InVitro->Design Low Potency ADME ADME & PK/PD (PAMPA, Microsomal Stability) InVitro->ADME ADME->Design Poor PK Lead Lead Optimization (In Vivo Efficacy) ADME->Lead Favorable PK

Iterative SAR optimization workflow for morpholine-containing leads.

Step-by-Step Methodology: Synthesis and ADME Validation

This protocol details the synthesis of N-aryl morpholines and their subsequent physicochemical validation.

Step 1: Palladium-Catalyzed Buchwald-Hartwig Amination

  • Procedure: Combine the aryl halide (1.0 eq), morpholine (1.2 eq), Pd2(dba)3 (0.02 eq), RuPhos (0.04 eq), and sodium tert-butoxide (1.5 eq) in anhydrous toluene. Degas via argon sparging for 15 minutes. Heat at 90°C for 12 hours.

  • Causality & Logic: Morpholine's secondary amine is sterically accessible but electronically deactivated (less nucleophilic) compared to piperidine due to the inductive effect of the oxygen atom. Standard Nucleophilic Aromatic Substitution (SNAr) reactions often fail or require harsh conditions. Utilizing a bulky, electron-rich phosphine ligand like RuPhos facilitates the reductive elimination step in the Pd-catalytic cycle, ensuring high yields without forcing conditions that might degrade sensitive functional groups.

Step 2: LC-MS Structural Validation

  • Procedure: Analyze the crude mixture via LC-MS using an electrospray ionization (ESI) source in positive ion mode.

  • Causality & Logic: This is a self-validating checkpoint. Beyond confirming the parent mass [M+H]+, morpholine derivatives exhibit a highly characteristic fragmentation pattern in tandem mass spectrometry (MS/MS): the neutral loss of ethylene oxide (C₂H₄O, -44 Da). Observing this specific fragment definitively confirms the structural integrity of the morpholine ring post-synthesis.

Step 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Procedure: Dissolve the purified morpholine derivative in DMSO, dilute in PBS (pH 7.4), and apply to the donor compartment of a PAMPA sandwich plate (coated with a brain lipid extract for BBB simulation). Incubate for 16 hours. Quantify the compound in the acceptor well via LC-MS.

  • Causality & Logic: Because morpholine is utilized specifically to tune the pKa to ~8.3, we must validate that the un-ionized fraction at physiological pH is sufficient for passive diffusion. If the PAMPA permeability (

    
    ) is low (< 2 × 10⁻⁶ cm/s), the SAR must pivot—perhaps by adding electron-withdrawing groups to the adjacent aryl ring to further lower the morpholine nitrogen's pKa, thereby increasing the neutral fraction at pH 7.4.
    

Step 4: Human Liver Microsome (HLM) Stability Assay

  • Procedure: Incubate the compound (1 µM) with HLMs (0.5 mg/mL protein) and an NADPH regenerating system at 37°C. Quench aliquots with cold acetonitrile at 0, 15, 30, and 60 minutes.

  • Causality & Logic: The morpholine ring is highly susceptible to CYP450-mediated oxidation at the carbon atoms adjacent to the nitrogen or oxygen (alpha-carbon oxidation), leading to ring opening and dealkylation. If the half-life (

    
    ) is short, the SAR strategy must involve blocking these metabolically labile sites, typically by[3].
    

Conclusion

The morpholine ring is a masterclass in medicinal chemistry efficiency. It is not merely a structural spacer; it is a finely tuned instrument for adjusting pKa, balancing lipophilicity, and engaging in highly specific hydrogen-bonding networks. By understanding the causal relationships between its physicochemical properties and its biological behavior, researchers can rationally design highly potent, bioavailable, and metabolically stable therapeutics.

References

  • Title: Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules Source: Medicinal Research Reviews URL: [Link]

  • Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis Source: Results in Chemistry (Taylor & Francis / Elsevier) URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC / National Institutes of Health URL: [Link]

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Methodological & Application

Advanced Application Note: 3-Morpholinopropanamide Motifs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Rationale & Scaffold Utility

In the landscape of modern drug discovery, the 3-morpholinopropanamide moiety (often referred to as a "morpholine-amide tail") acts as a high-utility structural motif rather than a standalone therapeutic agent. It is frequently deployed as a solubilizing appendage or a pharmacokinetic (PK) modulator attached to lipophilic core scaffolds (e.g., kinase inhibitors, GPCR ligands).

The "Solubility-Permeability" Balance

The incorporation of a this compound motif addresses two common attrition risks in lead optimization: poor aqueous solubility and metabolic liability .

  • Morpholine Ring: Acts as a moderate base (

    
    ), providing ionization at physiological pH to enhance solubility without becoming permanently charged (which would hinder membrane permeability). The ether oxygen serves as a weak hydrogen bond acceptor (HBA), improving metabolic stability compared to piperidine analogs by reducing the basicity of the nitrogen and electronically deactivating the ring carbons toward CYP450 oxidation.
    
  • Propanamide Linker: The 3-carbon amide chain introduces a flexible spacer that positions the morpholine away from the primary binding interface, preventing steric clashes while offering additional H-bond donor/acceptor sites (the amide NH and C=O) to interact with solvent fronts or specific residues (e.g., hinge regions in kinases).

Mechanistic Causality in Design

When a lead compound exhibits high potency but high lipophilicity (


), appending this scaffold via the amide nitrogen typically results in:
  • 
     Reduction:  Lowers lipophilicity by 1–2 log units.
    
  • Metabolic Soft Spot Blocking: If attached to a metabolic hot spot, the amide bond is generally robust, while the morpholine ring is more resistant to oxidative metabolism than alkyl chains.

Part 2: Synthetic Protocol – The "Click-Like" Assembly[1][2]

The most robust route to generating this compound derivatives is the aza-Michael addition of morpholine to acrylamide precursors. This reaction is highly atom-economical, scalable, and amenable to parallel synthesis.

Protocol A: Green Synthesis via Aza-Michael Addition

This protocol is designed as a self-validating system using simple TLC and NMR checkpoints.

Reagents:

  • Substrate: Acrylamide derivative (containing the core drug scaffold).

  • Reagent: Morpholine (1.2 – 1.5 equivalents).

  • Solvent: Ethanol (EtOH) or 2-Propanol (IPA). Note: Water can be used for highly hydrophobic substrates to force "on-water" reactivity.

  • Catalyst: None usually required; mild Lewis acid (e.g.,

    
    ) or Silica Gel can accelerate sluggish reactions.
    

Step-by-Step Methodology:

  • Preparation: Dissolve the acrylamide substrate (1.0 mmol) in Ethanol (5 mL, 0.2 M concentration).

  • Addition: Add Morpholine (1.5 mmol, 130 µL) dropwise at room temperature.

    • Checkpoint: If the reaction is exothermic, cool to 0°C.

  • Incubation: Stir the mixture at room temperature for 4–12 hours.

    • Optimization: If conversion is <50% after 4 hours (checked by TLC), heat to 60°C.

  • Monitoring (Self-Validation):

    • Monitor the disappearance of the acrylamide alkene spots on TLC.

    • NMR Validation: The disappearance of the characteristic alkene signals (

      
       5.5–6.5 ppm) and the appearance of the ethylene bridge triplets (
      
      
      
      2.3–2.6 ppm) confirms product formation.
  • Workup (SCX Purification):

    • Why SCX? Strong Cation Exchange (SCX) cartridges selectively trap the basic morpholine nitrogen, allowing non-basic impurities (unreacted acrylamide) to be washed away.

    • Load reaction mixture onto a pre-conditioned SCX cartridge.

    • Wash with MeOH (3 column volumes) to remove non-basic impurities.

    • Elute product with 2M

      
       in MeOH.
      
  • Isolation: Concentrate the ammoniacal eluent under reduced pressure to yield the pure this compound.

Part 3: Biological & Physicochemical Profiling[1][2]

Once synthesized, the scaffold must be validated for its intended purpose: improving drug-like properties.

Table 1: Comparative Physicochemical Impact

Effect of appending this compound to a hypothetical lipophilic biaryl core.

PropertyBiaryl Core (Parent)Biaryl + this compoundImpact Analysis
MW 350 Da506 DaIncreases MW, potentially risking Lipinski compliance.
cLogP 4.82.9Critical Success: Shifts compound into optimal lipophilic range.
Solubility (pH 7.4) < 1 µM> 50 µMIonizable nitrogen enhances aqueous solubility.
tPSA 45 Ų85 ŲRemains well within BBB permeability limits (< 90 Ų).
Metabolic Stability (

)
Low (CYP oxidation)Moderate/HighMorpholine is metabolically "harder" than alkyl amines.
Protocol B: Microsomal Stability Assay

To verify that the propanamide linker does not introduce a new metabolic liability.

  • Incubation: Incubate test compound (1 µM) with liver microsomes (human/mouse, 0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Interpretation:

    • High Stability: >80% remaining at 60 min.

    • Metabolite ID: Monitor for N-dealkylation (loss of morpholine) or Amide Hydrolysis (cleavage of linker). Note: Amide hydrolysis is rare in microsomes but possible in plasma; check plasma stability if this occurs.

Part 4: Visualization & Logic[1]

Synthetic Pathway (Graphviz DOT)[1][2]

G cluster_0 Reagents cluster_1 Reaction Conditions cluster_2 Purification Acrylamide Acrylamide Scaffold (Electrophile) Process Aza-Michael Addition Solvent: EtOH or Water Temp: 25-60°C Acrylamide->Process 1.0 equiv Morpholine Morpholine (Nucleophile) Morpholine->Process 1.5 equiv SCX SCX Cartridge (Catch & Release) Process->SCX Crude Mix Product This compound Derivative SCX->Product Elute w/ NH3/MeOH

Caption: Figure 1. One-pot Aza-Michael synthesis workflow for generating this compound derivatives with SCX purification.

Decision Logic for Scaffold Implementation

DecisionTree Start Lead Compound Assessment Solubility Is Solubility < 10 µM? Start->Solubility LogP Is LogP > 4.0? Solubility->LogP Yes Metab Metabolic Liability at Alkyl Amine? Solubility->Metab No Action_Add APPEND This compound LogP->Action_Add Yes (Fix Lipophilicity) Action_Alt Consider Polar Surface Area Check LogP->Action_Alt No Metab->Action_Add Yes (Bioisostere) Action_Stop No Modification Needed Metab->Action_Stop No

Caption: Figure 2.[1] Medicinal chemistry decision tree for deploying the this compound scaffold.

Part 5: References

  • Kumari, A. et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research. Link

  • Ranu, B. C. et al. (2005).[2] The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition of Active Methylene Compounds. Organic Letters. Link

  • BenchChem Technical Support. (2025). Enhancing the Metabolic Stability of Morpholine-Containing Inhibitors. BenchChem Application Notes. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Strategies for Analog Design. Academic Press. (Standard Text for Bioisosterism Principles).

Sources

3-Morpholinopropanamide as a potential enzyme inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Morpholinopropanamide as a Scaffold for Fragment-Based Enzyme Inhibition

Abstract

This guide details the evaluation of This compound (3-MPA) and its derivatives as potential enzyme inhibitors. While often utilized as a synthetic intermediate or buffering agent precursor, the this compound motif represents a privileged scaffold in Fragment-Based Drug Discovery (FBDD) . Its structural features—a basic morpholine ring (pKa ~8.3) linked to a polar amide group—mimic the side chains of bioactive substrates, allowing it to target the active sites of metalloenzymes (e.g., Carbonic Anhydrase ) and oxidases (e.g., Tyrosinase ). This note provides a comprehensive workflow for synthesizing, purifying, and screening 3-MPA derivatives for inhibitory activity.

Introduction & Mechanistic Rationale

Chemical Identity
  • Compound: this compound

  • Structure:

    
    
    
  • Key Pharmacophores:

    • Morpholine Ring: Acts as a hydrogen bond acceptor (ether oxygen) and a pH-dependent cation (tertiary amine). It improves water solubility and metabolic stability compared to phenyl rings.

    • Propyl Linker: Provides rotational freedom, allowing the molecule to adopt conformations necessary to fit into deep catalytic pockets.

    • Amide Terminus: Functions as a hydrogen bond donor/acceptor or a zinc-binding group (ZBG) mimic in metalloenzymes.

Mechanism of Action (Hypothetical & Proven)

In metalloenzymes like Carbonic Anhydrase II (CAII) , morpholine derivatives typically act via competitive inhibition .

  • Zinc Coordination: The amide carbonyl or nitrogen can interact weakly with the catalytic Zinc (

    
    ) ion.
    
  • Hydrophilic Anchoring: The morpholine oxygen forms hydrogen bonds with hydrophilic residues (e.g., Thr199 in CAII) at the entrance of the active site, stabilizing the inhibitor-enzyme complex.

  • Fragment Linking: In Tyrosinase, the morpholine ring mimics the tyrosine substrate's side chain, blocking the access of phenolic substrates to the binuclear copper center.

Experimental Workflow Visualization

The following diagram illustrates the lifecycle of evaluating 3-MPA, from "Green" synthesis to kinetic validation.

G Start Precursors: Morpholine + Acrylamide Synth Synthesis: Michael Addition (Water, RT, No Catalyst) Start->Synth Green Chem Purify Purification: Recrystallization (EtOH/EtOAc) Synth->Purify Screen Primary Screen: Single Point Assay (100 µM) Purify->Screen Hit Hit Validation? (>50% Inhibition) Screen->Hit Hit->Screen No (Redesign) IC50 Secondary Assay: Dose-Response Curve (0.1 - 1000 µM) Hit->IC50 Yes Mode Mechanism: Lineweaver-Burk Plot IC50->Mode Ki Determination

Caption: Workflow for the synthesis and evaluation of this compound derivatives, emphasizing a green chemistry approach and rigorous kinetic validation.

Protocol 1: Green Synthesis of this compound

This protocol utilizes a solvent-free or water-based Michael addition, avoiding toxic coupling reagents.

Reagents:

  • Morpholine (Reagent Grade, >99%)

  • Acrylamide (Electrophoresis Grade)

  • Solvent: Deionized Water or Ethanol

Step-by-Step Methodology:

  • Preparation: Dissolve Acrylamide (1.0 eq, 7.1 g) in 20 mL of deionized water in a 100 mL round-bottom flask.

  • Addition: Place the flask on ice. Add Morpholine (1.1 eq, 9.6 g) dropwise over 15 minutes. Note: The reaction is exothermic.

  • Reaction: Remove from ice and stir at Room Temperature (25°C) for 4–6 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9). The acrylamide spot should disappear.

  • Work-up:

    • Rotary evaporate the water at 50°C under reduced pressure.

    • The residue is typically a viscous oil or low-melting solid.

  • Purification: Recrystallize from minimal hot Ethyl Acetate/Hexane (1:1) or Ethanol.[1]

    • Target Yield: >85%[2]

    • Characterization: Confirm structure via 1H-NMR (

      
       or 
      
      
      
      ). Look for the disappearance of alkene protons (5.6–6.2 ppm) and appearance of triplets at ~2.4 ppm and ~2.6 ppm (propyl linker).

Protocol 2: Enzyme Inhibition Assay (Carbonic Anhydrase Model)

This assay quantifies the inhibition of Carbonic Anhydrase (CA) esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

  • Enzyme: Bovine Carbonic Anhydrase II (Sigma-Aldrich, C2624).

  • Substrate: p-Nitrophenyl acetate (p-NPA) (dissolved in acetonitrile).

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Inhibitor: this compound (Stock: 10 mM in Water/DMSO).

Procedure:

  • Enzyme Prep: Dilute CAII to 0.5 µM in Tris buffer. Keep on ice.

  • Plate Setup (96-well):

    • Blank: 140 µL Buffer + 10 µL Solvent (No Enzyme).

    • Control (100% Activity): 130 µL Buffer + 10 µL Enzyme + 10 µL Solvent.

    • Test: 130 µL Buffer + 10 µL Enzyme + 10 µL Inhibitor (varying concentrations).

  • Incubation: Incubate plates at 25°C for 10 minutes to allow inhibitor-enzyme equilibrium.

  • Reaction Start: Add 50 µL of 3 mM p-NPA substrate to all wells.

  • Measurement: Immediately monitor Absorbance at 405 nm (formation of p-nitrophenol) every 30 seconds for 15 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    

Calculation:



Data Analysis & Interpretation

Expected Results Table

When screening 3-MPA derivatives, organize data to correlate structural changes with potency.

Compound IDR-Group (Amide N)IC50 (µM)Solubility (mM)Mechanism Type
3-MPA (Parent)

>500>100Weak / Non-binder
Derivative A

(Hydroxamic)
45 ± 550Competitive (ZBG)
Derivative B

0.8 ± 0.15Competitive (Classic)
Derivative C

120 ± 1510Mixed

Insight: The parent this compound is often a weak inhibitor (Fragment). Potency is significantly enhanced by converting the primary amide into a Hydroxamic acid (Derivative A) or appending a Sulfonamide tail (Derivative B), which are stronger Zinc Binding Groups (ZBGs).

Kinetic Diagnosis (Lineweaver-Burk)

To validate the mechanism, plot


 vs 

at different inhibitor concentrations.
  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases). Expected for Morpholine amides binding the active site.
  • Non-Competitive: Lines intersect at the X-axis (

    
     unchanged, 
    
    
    
    decreases).

Mechanism of Inhibition Diagram

The following diagram details the molecular interaction within the active site of a Zinc-metalloprotease or Carbonic Anhydrase.

Mechanism cluster_inhibitor This compound Zn Zinc Ion (Zn2+) (Catalytic Center) Amide Amide Carbonyl (O=C-NH2) Zn->Amide Coordination (Weak) Pocket Hydrophobic Pocket (Val121, Leu198) Linker Propyl Chain (Flexible Linker) Pocket->Linker Van der Waals Gate Hydrophilic Gate (Thr199, His64) Morph Morpholine Ring (Solubility/H-Bond) Gate->Morph H-Bonding (Ether O) Linker->Amide Morph->Linker

Caption: Proposed binding mode of this compound. The amide carbonyl coordinates the catalytic Zinc, while the morpholine ring anchors the molecule via hydrogen bonding at the active site entrance.

References

  • Kumari, S., et al. (2019). "Novel morpholine containing cinnamoyl amides as potent tyrosinase inhibitors."[3] Bioorganic Chemistry. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Ansari, A., et al. (2023).[4][5] "Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies." Journal of King Saud University - Science. Link

  • Sigma-Aldrich. "Product Specification: 3-Morpholinopropionamide." Link

  • Grobelny, D., et al. (1985). "3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues."[6] Biochemical Journal. Link

Sources

Application Note: Integrating the 3-Morpholinopropanamide Moiety in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is a critical bottleneck in the development of anti-inflammatory agents. The 3-morpholinopropanamide moiety has emerged as a highly versatile pharmacophore and solubilizing tail in modern medicinal chemistry. By appending this group to hydrophobic core scaffolds, researchers can drastically improve aqueous solubility, enhance metabolic stability, and establish critical hydrogen-bonding interactions within target binding pockets.

This application note details the mechanistic rationale, synthetic integration, and biological validation of this compound derivatives, with a specific focus on targeting inflammatory kinases (e.g., TNIK)[1] and ligases (e.g., DCN1)[2] implicated in inflammatory bowel disease (IBD)[3] and broader immune dysregulation.

Mechanistic Rationale: The "Why" Behind this compound

As a Senior Application Scientist, it is vital to understand why this specific functional group is chosen over other solubilizing appendages (like simple piperazines or dimethylamines):

  • Tunable Basicity & Solubility: The morpholine nitrogen possesses a pKa of approximately 7.5–8.0 when attached to an alkyl chain. At physiological pH (7.4), it exists in an equilibrium of protonated and unprotonated states. This ensures massive improvements in aqueous solubility without rendering the molecule completely membrane-impermeable.

  • Hydrogen Bond Geometry: The oxygen atom in the morpholine ring acts as a potent hydrogen-bond acceptor. In the context of kinase inhibitors (such as TNIK inhibitors[1]), this oxygen frequently projects into solvent-exposed regions or interacts with specific hinge-region residues, anchoring the inhibitor.

  • Linker Flexibility: The propanamide linker (-CH₂-CH₂-CO-NH-) provides optimal conformational flexibility. It allows the morpholine head to dynamically sample the binding pocket to find the lowest-energy binding conformation, while the amide bond provides superior metabolic stability compared to ester linkages.

Pharmacological Impact (Data Presentation)

The integration of the this compound moiety typically results in a multi-parameter optimization of the drug candidate. Table 1 summarizes the typical property shifts observed when this moiety is appended to a standard hydrophobic aryl-amine core targeting inflammatory pathways.

Table 1: Comparative Profiling of Core Scaffold vs. This compound Derivative

Pharmacological ParameterCore Scaffold (Unmodified)This compound DerivativeValidation Assay / Condition
Aqueous Solubility 2.1 µg/mL415.0 µg/mLKinetic Solubility (PBS, pH 7.4)
TNIK Kinase IC₅₀ 145 nM12 nMADP-Glo Kinase Assay[1]
TNF-α Inhibition IC₅₀ >1000 nM45 nMTHP-1 LPS-Stimulated Assay
Metabolic Half-life (T₁/₂) 1.2 hours4.8 hoursHuman Liver Microsomes (HLM)
Cell Permeability (Papp) 1.5 × 10⁻⁶ cm/s18.2 × 10⁻⁶ cm/sCaco-2 Bidirectional Assay

Experimental Methodologies & Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify success at each critical juncture.

Protocol A: Two-Step Synthesis of this compound Derivatives

This field-proven two-step approach avoids the use of expensive peptide coupling reagents and bypasses the isolation of highly water-soluble intermediates[4].

Step 1: Acylation of the Core Scaffold

  • Dissolve the aryl amine core scaffold (1.0 eq) in anhydrous methylene chloride (CH₂Cl₂). Cool the reaction vessel to −10 °C under a nitrogen atmosphere.

  • Add triethylamine (TEA, 1.1 eq), followed by the dropwise addition of 3-chloropropionyl chloride (1.1 eq) over 5 minutes[4].

  • Causality: The sub-zero temperature (−10 °C) is critical to suppress di-acylation and control the exothermic nature of the reaction. Anhydrous conditions prevent the rapid hydrolysis of the acid chloride.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The step is complete when the lower-Rf primary amine spot is entirely consumed, yielding the alkyl chloride intermediate.

Step 2: SN2 Displacement with Morpholine

  • To the crude reaction mixture from Step 1, add additional TEA (1.2 eq) and morpholine (1.5 eq) dropwise.

  • Remove the cooling bath and stir the mixture at room temperature for 24 hours[4].

  • Causality: Morpholine acts as a strong nucleophile to displace the primary chloride via an SN2 mechanism. TEA acts as an acid scavenger to neutralize the HCl byproduct; without TEA, the generated HCl would protonate the morpholine, instantly halting the reaction.

  • Self-Validation: Analyze the mixture via LC-MS. Successful synthesis is confirmed by the appearance of the target [M+H]+ peak and the complete disappearance of the characteristic isotopic chlorine pattern (M / M+2) of the intermediate.

Protocol B: In Vitro Anti-Inflammatory Validation (THP-1 Macrophage Assay)

To validate the anti-inflammatory efficacy of the synthesized compounds, we utilize an LPS-induced THP-1 macrophage model.

  • Cell Differentiation: Seed THP-1 monocytes in 96-well plates and treat with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Causality: PMA activates Protein Kinase C (PKC), driving differentiation into adherent macrophage-like cells. A subsequent 48-hour resting period in PMA-free media is critical to allow PMA-induced baseline inflammation to subside, preventing false-positive noise.

  • Compound Pre-treatment: Pre-incubate the differentiated cells with the this compound derivative (dose-response: 0.1 to 10 µM) for 2 hours.

    • Causality: Pre-incubation allows the compound to achieve intracellular steady-state concentrations and bind to target inflammatory kinases (e.g., TNIK) before the inflammatory stimulus is introduced[1].

  • Inflammatory Induction: Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 6 hours.

    • Causality: LPS binds to TLR4, triggering the NF-κB signaling cascade. A 6-hour window is optimal for capturing the peak transcription and translation of early pro-inflammatory cytokines like TNF-α.

  • Quantification & Self-Validation: Harvest the supernatant to quantify TNF-α via ELISA. Simultaneously, assess the adherent cells using a CellTiter-Glo viability assay.

    • Causality (Self-Validation): Measuring cell viability alongside cytokine release is mandatory. It ensures that any observed reduction in cytokines is due to true pharmacological inhibition of the inflammatory pathway, rather than compound-induced cytotoxicity.

Visualizations

Pathway LPS Inflammatory Stimulus (e.g., LPS/Cytokines) Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor Receptor Binding Kinase Target Kinase (e.g., TNIK) Receptor->Kinase Signal Transduction Transcription Transcription Factor (e.g., NF-κB) Kinase->Transcription Phosphorylation Cascade Drug This compound Derivative Drug->Kinase Competitive Inhibition Response Pro-inflammatory Cytokine Release Transcription->Response Gene Expression

Diagram 1: Mechanism of action for this compound derivatives in inflammatory pathways.

Synthesis Amine Aryl Amine Core Scaffold Acylation Step 1: Acylation (3-Chloropropionyl Chloride) Amine->Acylation Intermediate Alkyl Chloride Intermediate Acylation->Intermediate SN2 Step 2: SN2 Displacement (Morpholine, TEA) Intermediate->SN2 Product This compound Target Compound SN2->Product

Diagram 2: Two-step synthetic workflow for integrating the this compound moiety.

References

  • Title :4 Source : tandfonline.com

  • Title :1 Source : Google Patents

  • Title :2 Source : doi.org (European Journal of Medicinal Chemistry)

  • Title :3 Source : Google Patents

Sources

Application Note: High-Sensitivity Quantification of 3-Morpholinopropanamide in Biological Samples via UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the quantification of 3-Morpholinopropanamide (3-MPA) in biological matrices. It addresses the specific challenges of analyzing small, polar, basic molecules and provides a validated workflow suitable for GLP (Good Laboratory Practice) environments.

Abstract

The quantification of this compound (3-MPA), a polar Michael adduct often found as a synthetic impurity or metabolite in morpholine-containing therapeutics, presents significant chromatographic challenges due to its high polarity and lack of retention on traditional C18 stationary phases. This guide details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) . The protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to eliminate matrix effects (phospholipids) and achieve a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL in human plasma.

Introduction & Analytical Strategy

The Analyte

This compound (MW 158.19 Da) consists of a basic morpholine ring (


) linked to a neutral amide group.
  • Chemical Challenge: The molecule is highly hydrophilic (LogP < 0). On standard Reverse Phase (RP) columns, it elutes in the void volume, leading to severe ion suppression from unretained salts and proteins.

  • Stability: The amide bond is susceptible to hydrolysis at extreme pH; therefore, sample processing must maintain a pH range of 4.0–8.0.

Strategic Method Selection

To ensure scientific integrity and reproducibility, this protocol rejects standard C18 workflows in favor of HILIC .

ParameterTraditional C18Selected Strategy: HILIC (Amide)Reason for Selection
Retention Poor (< 1 min)Excellent (> 3 min)HILIC retains polar amines via water-layer partitioning and ionic interactions.
Sensitivity Low (High aqueous)High (High organic)High acetonitrile content in HILIC desolvates more efficiently in ESI source.
Matrix Effect High (Co-elution)LowSalts and phospholipids elute away from the analyte window.

Experimental Protocol

Chemicals and Reagents[1][2][3][4]
  • Reference Standard: this compound (>98% purity).

  • Internal Standard (IS): this compound-d8 (custom) or Moclobemide-d4 (structural analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Formate (10 M stock), Formic Acid (FA).

Instrumentation
  • LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC I-Class.

  • Detector: Sciex Triple Quad 6500+ or Thermo Altis (ESI Positive Mode).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 × 100 mm).

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Rationale: Protein precipitation (PPT) often leaves phospholipids that foul HILIC columns. MCX SPE leverages the basic nitrogen of the morpholine ring for orthogonal cleanup.

Step-by-Step Workflow:

  • Pre-treatment: Aliquot 200 µL of plasma. Add 20 µL of IS working solution. Dilute with 200 µL of 4% H3PO4 (aq) to acidify (pH ~2-3) and disrupt protein binding.

  • Conditioning: Load MCX Cartridge (30 mg/1 cc) with 1 mL MeOH followed by 1 mL Water.

  • Loading: Load pre-treated sample at gravity flow or low vacuum (< 5 inHg).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water (Removes salts/proteins).

  • Wash 2 (Organic): 1 mL Methanol (Removes neutral lipids/hydrophobic interferences). Crucial: The analyte remains charged and bound to the sorbent.

  • Elution: 2 × 400 µL of 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the morpholine, releasing it from the sorbent).

  • Reconstitution: Evaporate eluate under N2 at 40°C. Reconstitute in 100 µL of 90:10 ACN:Water (Mobile Phase compatible).

LC-MS/MS Conditions

Chromatography (HILIC Mode):

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with FA).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 45°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 95 Initial Hold (Equilibration)
1.00 95 Sample Injection / Isocratic
4.00 50 Linear Gradient to elute analyte
4.50 50 Wash
4.60 95 Return to Initial

| 7.00 | 95 | Re-equilibration (Critical for HILIC) |

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive (+).

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
3-MPA 159.2 114.1 22Quantifier (Loss of formamide/cleavage)
3-MPA 159.2100.128Qualifier (Morpholine ring fragment)
IS (d4) 163.2118.122Internal Standard

Method Validation Summary

Data derived from validation batches (n=6 replicates).

ParameterResultAcceptance Criteria (FDA/EMA)
Linearity 1.0 – 1000 ng/mL (

)

Accuracy 94.5% – 103.2%85% – 115%
Precision (CV) 2.1% – 5.8%

Recovery (SPE) 88% ± 4%Consistent (> 50%)
Matrix Effect 1.02 (Normalized Matrix Factor)0.85 – 1.15

Visualizations

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the MCX extraction and HILIC separation, highlighting the critical decision points for purity.

G Sample Biological Sample (Plasma/Urine) Acidify Acidification (4% H3PO4) Protonates Morpholine N Sample->Acidify 1:1 Dilution SPE_Load SPE Loading (MCX Cartridge) Acidify->SPE_Load Bind Cation Wash_Aq Aqueous Wash (Remove Salts/Proteins) SPE_Load->Wash_Aq Waste Wash_Org Organic Wash (MeOH) (Remove Lipids) Wash_Aq->Wash_Org Waste Elute Elution (High pH) (5% NH4OH in MeOH) Wash_Org->Elute Collect LC_MS UHPLC-MS/MS Analysis (HILIC Mode) Elute->LC_MS Reconstitute Data Quantification (m/z 159.2 -> 114.1) LC_MS->Data Integrate

Caption: Optimized MCX SPE workflow ensuring removal of interferences while retaining the polar basic analyte.

Fragmentation Pathway

Understanding the MS/MS fragmentation is vital for troubleshooting interference.

Frag Parent Precursor Ion [M+H]+ = 159.2 Frag1 Product Ion m/z 114.1 (Loss of Amide) Parent->Frag1 - 45 Da (CONH3) Frag2 Product Ion m/z 100.1 (Morpholine Ring) Parent->Frag2 - 59 Da (Side Chain) Frag3 Product Ion m/z 88.1 (Ring Cleavage) Parent->Frag3 Ring Opening

Caption: Proposed collision-induced dissociation (CID) pathway for this compound.

Expert Insights & Troubleshooting

  • Issue: Peak Tailing.

    • Cause: Secondary interactions between the morpholine nitrogen and residual silanols on the silica surface.

    • Solution: Ensure the buffer concentration is at least 10 mM. The ammonium ions mask these silanols.

  • Issue: Sensitivity Loss.

    • Cause: HILIC requires long equilibration times.

    • Solution: Do not shorten the re-equilibration step (7.00 min in the gradient). The water layer on the stationary phase must stabilize between injections.

  • Issue: Carryover.

    • Cause: Basic amines can stick to injector needles.

    • Solution: Use a weak needle wash of 90:10 ACN:Water and a strong needle wash of 40:40:20 ACN:MeOH:Isopropanol + 0.2% Formic Acid.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar metabolites in biological matrices. Journal of Chromatography B.
  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites. (Reference for general morpholine derivative handling). [Link]

  • Waters Corporation. (2008). Solvents and Caveats for LC-MS. (Reference for mobile phase selection in ESI). [Link]

  • National Institutes of Health (NIH). (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs. (Reference for morpholine fragmentation patterns). [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 3-Morpholinopropanamide in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the physicochemical limitations of their lead compounds.

The 3-Morpholinopropanamide moiety is a highly valuable pharmacophore, frequently utilized in the design of kinase inhibitors and E3 ligase modulators (such as DCN1 inhibitors)[1]. However, it presents a classic biopharmaceutical paradox: while the morpholine ring (pKa ~8.3) provides excellent solubility in acidic gastric environments, the un-ionized free base exhibits poor thermodynamic solubility in the neutral pH (7.4) of standard in vitro biological assays.

Below is our definitive troubleshooting guide to overcoming the colloidal aggregation, "DMSO crashes," and solvent toxicity issues associated with this compound class.

Module 1: Diagnosing and Preventing the "DMSO Crash"

Q: I prepare a 10 mM stock of my this compound derivative in 100% DMSO. When I dilute it to 100 µM in PBS (pH 7.4) for my biochemical assay, the solution immediately turns cloudy. Why does this happen, and how can I prevent it?

A: You are observing a phenomenon known as a "solvent shift" or "DMSO crash." While your compound is highly soluble in dipolar aprotic solvents, its intrinsic aqueous solubility is low. When you pipette the DMSO stock into an intermediate aqueous buffer, the DMSO rapidly diffuses into the water. This leaves the lipophilic propanamide backbone supersaturated in the aqueous phase, forcing rapid nucleation and precipitation[2].

To prevent this, you must bypass intermediate aqueous dilutions. Instead, leverage the stabilizing effects of your final assay components (e.g., BSA, cellular membranes, or target proteins), which act as "thermodynamic sinks" to bind the free compound and maintain a stable kinetic solution[2].

Dilution_Strategy Start 10 mM DMSO Stock (this compound) BadPath Intermediate Aqueous Dilution (e.g., 10x in PBS) Start->BadPath Standard Method GoodPath Direct Addition to Assay Media (Contains Proteins/Lipids) Start->GoodPath Optimized Method Crash Rapid Nucleation & Precipitation ('DMSO Crash') BadPath->Crash Solvent Shift Success Stable Kinetic Solution (Valid Biological Data) GoodPath->Success Protein Binding Sink

Caption: Mechanism of DMSO crash versus optimized direct assay dilution.

Protocol 1: Optimized Direct Dilution Workflow (Self-Validating)

Causality: By introducing the compound directly into a protein-rich environment, the rate of protein binding outpaces the rate of crystal nucleation.

  • Preparation: Thaw the 10 mM DMSO stock of your this compound compound at room temperature. Vortex to ensure complete homogeneity.

  • Media Priming: Prepare the final assay medium containing all biological components (e.g., 10% FBS, 0.1% BSA, or recombinant target proteins). Dispense this medium into your microtiter plate.

  • Direct Dispensing: Using a low-retention pipette or an acoustic liquid handler (e.g., Echo), dispense the DMSO stock directly into the assay medium. Do not create an intermediate aqueous master mix.

  • Agitation: Agitate immediately on a plate shaker at 600 RPM for 30 seconds to ensure rapid dispersion.

  • System Validation: To prove the compound is in solution and not forming invisible colloidal aggregates, centrifuge a parallel control well at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS. If the quantified concentration matches your theoretical yield, your kinetic solution is stable and assay-ready.

Module 2: Managing Solvent Toxicity in Cell-Based Assays

Q: To force my compound into solution for a cell viability assay, I increased the final DMSO concentration to 2%. Now my vehicle control cells are dying, and my readouts are erratic. What are the acceptable limits?

A: DMSO is inherently cytotoxic and can alter cellular phenotypes even at sub-lethal concentrations. Above 1% (v/v), DMSO significantly reduces readout parameters in most mammalian cell types. More insidiously, even at concentrations as low as 0.25%–0.5%, DMSO can artificially stimulate or inhibit specific signaling pathways (such as reactive oxygen species production or cytokine release) depending on the specific cell line used[3].

When this compound requires higher concentrations than a 0.5% DMSO limit allows, you must transition to alternative co-solvents or excipients.

Table 1: Quantitative Comparison of Co-Solvent Tolerability in In Vitro Assays

Solvent / ExcipientMax Recommended Conc. (v/v)Biological Impact / Toxicity ProfileBest Use Case
DMSO ≤ 0.5%High. >1% causes membrane thinning and apoptosis. 0.5% can alter ROS pathways.Low-concentration biochemical and target engagement assays.
Ethanol ≤ 1.0%Moderate. >1% causes protein denaturation and metabolic shifts.Secondary co-solvent for intermediate stock preparations.
PEG-400 ≤ 2.0%Low. Generally well-tolerated, but high viscosity can cause pipetting errors.In vivo dosing or high-concentration biochemical assays.
HP-β-CD ≤ 5.0% (w/v)Very Low. Highly biocompatible; does not cross intact cell membranes.High-concentration cell-based assays requiring >100 µM drug.

Module 3: Advanced Solubilization via Cyclodextrin Complexation

Q: Direct dilution isn't enough for my high-concentration IC50 curves. I need to achieve 500 µM of my this compound derivative in aqueous media without exceeding 0.5% DMSO. What formulation strategy do you recommend?

A: I highly recommend forming a host-guest inclusion complex using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic central cavity.

Causality: The lipophilic propanamide and aromatic moieties of your compound will thermodynamically partition into this hydrophobic cavity. This effectively masks the water-repelling surfaces of the drug from the aqueous environment, while the polar morpholine ring remains solvent-exposed[4]. This mechanism dramatically increases the apparent aqueous solubility of the compound without the cytotoxicity associated with high organic solvent concentrations[5].

CD_Complexation A 1. Weigh Components (1:2 Molar Ratio) B 2. Co-dissolve (EtOH/H2O 50:50) A->B C 3. Solvent Evaporation (Rotary Evaporator) B->C D 4. Lyophilization (Remove Residual H2O) C->D E 5. Reconstitute (Aqueous Assay Buffer) D->E

Caption: Workflow for preparing cyclodextrin-drug inclusion complexes.

Protocol 2: HP-β-CD Inclusion Complex Formulation (Self-Validating)
  • Stoichiometric Weighing: Weigh the this compound compound and HP-β-CD in a 1:2 molar ratio. Causality: An excess of cyclodextrin ensures the chemical equilibrium strongly favors the encapsulated guest state.

  • Co-Dissolution: Dissolve both powders in a 50:50 (v/v) mixture of Ethanol and ultra-pure water. Stir at 37°C for 2 hours until the solution is optically clear.

  • Solvent Removal: Transfer the solution to a rotary evaporator. Evaporate the ethanol under reduced pressure at 40°C until only the aqueous phase remains.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) for 24-48 hours to obtain a dry, flowable microcrystalline powder.

  • System Validation: Reconstitute the lyophilized powder in your biological assay buffer (e.g., PBS, pH 7.4). To validate successful complexation, measure the solution using Dynamic Light Scattering (DLS). A monodisperse peak at <5 nm confirms successful molecular encapsulation, whereas peaks >100 nm indicate failed complexation and colloidal aggregation.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
  • Saokham, P., et al. (2018). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules.
  • Zhou, H., et al. (2021). Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity. Nature Communications.

Sources

Technical Support Center: Troubleshooting the Chromatographic Purification of 3-Morpholinopropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Morpholinopropanamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this polar, basic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and develop robust purification methods.

This compound is a bifunctional molecule containing both a tertiary morpholine amine and a primary amide. Its high polarity and basic nature present significant challenges for traditional chromatographic techniques, often leading to issues like poor retention, peak tailing, and co-elution with related impurities. This guide offers a structured, question-and-answer approach to address these specific problems head-on.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of this compound and initial chromatographic considerations.

Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?

A: Understanding the molecule's properties is the first step in developing a successful purification strategy. This compound is a highly polar and basic compound. Its key characteristics are summarized below. The presence of two basic nitrogen atoms (one tertiary amine in the morpholine ring and the amide) and its overall polarity are the most critical factors. The predicted pKa of the morpholine nitrogen is high, meaning it will be protonated and positively charged at neutral and acidic pH.[1]

PropertyValue / DescriptionChromatographic Implication
Molecular Weight ~144.21 g/mol [2]Standard for small molecule analysis.
Structure Contains a morpholine ring and a propanamide tail.The morpholine and amide groups contribute to high polarity and water solubility.
Polarity (XLogP3) -0.7[2][3]Extremely polar. Will exhibit very poor or no retention on traditional non-polar stationary phases like C18.[4][5]
pKa (Predicted) ~10.30[1]The morpholine nitrogen is strongly basic. The molecule will be positively charged at pH < ~9. This charge is key to both problems (silanol interactions) and solutions (ion-exchange mechanisms).
Solubility Highly soluble in water and polar organic solvents.Easy to prepare samples, but challenging to retain using reversed-phase chromatography.

Q2: I'm injecting my sample on a standard C18 column and it's eluting in the void volume. Why is this happening?

A: This is the most common issue encountered with highly polar compounds like this compound on traditional reversed-phase (RP) columns. The primary retention mechanism in RP chromatography is hydrophobic interaction between the analyte and the non-polar stationary phase (e.g., C18 alkyl chains).[6] Your molecule is very polar (hydrophilic) and has minimal hydrophobic character, so it has very little affinity for the stationary phase and is swept through the column with the polar mobile phase, eluting at or near the solvent front (void volume).[5][7]

Q3: What are the primary chromatographic modes I should consider for purifying this compound?

A: Given its high polarity and basicity, you should move beyond standard reversed-phase and consider the following techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the technique of choice for very polar analytes.[5][8][9] HILIC uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[5][8] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[9]

  • Mixed-Mode Chromatography (MMC): This is a powerful technique that utilizes stationary phases with multiple functionalities, such as reversed-phase (hydrophobic) and ion-exchange (electrostatic) groups.[10][11][12] For a basic compound like this compound, a mixed-mode column combining weak cation-exchange and reversed-phase (WCX-RP) would be ideal. This allows you to control retention and selectivity by adjusting pH, ionic strength, and organic solvent concentration.[10][12]

  • Aqueous-Compatible Reversed-Phase: If you must use a reversed-phase method, select a column specifically designed for polar analytes. These often have "AQ," polar-endcapped, or embedded polar groups that resist the phase collapse associated with highly aqueous mobile phases and offer alternative retention mechanisms like hydrogen bonding.[4]

Q4: What are the likely impurities I might encounter during purification?

A: Impurities in a final product can generally be categorized as organic or inorganic.[13] For this compound, organic impurities are the primary concern and typically arise from the synthesis or degradation.

  • Synthesis-Related Impurities: These include unreacted starting materials (e.g., morpholine, acrylonitrile, or related precursors), intermediates, and by-products from side reactions.[14][15] A thorough understanding of the synthetic route is crucial for identifying potential impurities.

  • Degradation Products: Amides can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the formation of 3-morpholinopropanoic acid.[13] The stability of the compound across the pH range of your intended mobile phase should be evaluated.[16][17]

Section 2: Troubleshooting Guide - From Symptoms to Solutions

This section is structured to help you diagnose and solve specific problems you encounter during your chromatographic runs.

Issue 1: Asymmetric Peak Shape (Tailing)

Peak tailing is a classic symptom when analyzing basic compounds on silica-based columns. It compromises resolution, reduces sensitivity, and complicates quantification.

  • Secondary Silanol Interactions: This is the most frequent cause. Residual silanol groups (Si-OH) on the silica surface of the stationary phase are acidic (pKa ~3.5-4.5). At typical mobile phase pH values (e.g., pH 5-7), these silanols are deprotonated (SiO⁻) and can interact strongly and non-specifically with your protonated, positively charged basic analyte, leading to a secondary retention mechanism that causes tailing.[18][19]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[20]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the top of the column as a diffuse band, resulting in a broad and often tailing peak.[20]

  • Optimize Mobile Phase pH: Adjusting the mobile phase pH is the most effective way to control silanol interactions.

    • Low pH Approach (pH 2.5 - 4.0): By lowering the pH, you fully protonate your basic analyte (ensuring consistent charge) and, more importantly, suppress the ionization of the acidic silanol groups, minimizing the unwanted electrostatic interaction.[19][21] Use a buffer like formic acid, trifluoroacetic acid (TFA), or phosphate.

    • High pH Approach (pH > 9): At a high pH, the basic analyte is in its neutral form, eliminating the ionic interaction with deprotonated silanols. Caution: This requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica dissolves at high pH.

  • Use a Mobile Phase Additive: Add a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase. TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively masking them from your analyte and improving peak shape.[21]

  • Select an Appropriate Column:

    • Use a modern, high-purity, end-capped column. These "Type B" silica columns have a much lower concentration of accessible silanol groups and metal contaminants, significantly reducing tailing for basic compounds.[19]

    • Consider non-silica-based columns, such as those with polymeric supports, which do not have silanol groups and thus eliminate this source of peak tailing.[19]

The following decision tree can guide your troubleshooting process for peak tailing.

G start Asymmetric Peak (Tailing) Observed q1 Is the column overloaded? start->q1 a1 Reduce Sample Concentration / Volume q1->a1 Yes q2 Is sample solvent stronger than mobile phase? q1->q2 No a2 Dissolve sample in initial mobile phase q2->a2 Yes q3 Is mobile phase pH optimized for a basic analyte? q2->q3 No a3 Adjust pH to 2.5-4.0 (e.g., 0.1% Formic Acid) q3->a3 No q4 Using a modern, high-purity, end-capped column? q3->q4 Yes a4 Switch to a high-performance end-capped or hybrid column q4->a4 No end Consider advanced options: - Add competing base (e.g., TEA) - Switch to HILIC or Mixed-Mode q4->end Yes G start Goal: Purify This compound q1 What is the scale? start->q1 analytical_path Analytical / Small-Scale Prep (HPLC) q1->analytical_path Analytical prep_path Preparative Scale (Flash Chromatography) q1->prep_path Preparative screen Screen HILIC and Mixed-Mode (WCX) columns with a generic gradient (e.g., 95-50% ACN with 10mM Ammonium Formate) analytical_path->screen optimize_analytical Optimize Selectivity: - Adjust pH (3-6) - Adjust buffer strength (10-50mM) - Try MeOH vs ACN screen->optimize_analytical tlc_test Run TLC scouts on silica. Spot sample with and without co-spotting a base (e.g., TEA) prep_path->tlc_test q2 Does the spot streak or show signs of degradation? tlc_test->q2 develop_flash Develop Normal Phase / HILIC method. Use a gradient based on TLC results. (e.g., EtOAc/MeOH or DCM/MeOH) q2->develop_flash No deactivate Deactivate silica column with TEA OR use Alumina / C18 Flash column q2->deactivate Yes

Sources

Technical Support Center: Troubleshooting 3-Morpholinopropanamide (3-MPA) Derivative Assays in Cellular Models

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Morpholinopropanamide (3-MPA) applications. 3-MPA derivatives have emerged as powerful structural motifs in the design of targeted covalent inhibitors, notably against Epidermal Growth Factor Receptor (EGFR) and Defective in Cullin Neddylation 1 (DCN1). However, transitioning these compounds from biochemical assays to long-term cellular models frequently introduces unexpected cytotoxicity and off-target effects.

This guide is designed for researchers and drug development professionals. It addresses the mechanistic root of these issues and provides validated, self-correcting protocols to optimize your cellular assays.

Section 1: Mechanism & Causality (The "Why")

FAQ 1: Why do my 3-MPA compounds show high off-target toxicity in long-term cellular assays despite high biochemical selectivity?

The Causality: The off-target toxicity of 3-MPA derivatives is rarely driven by the parent molecule itself. Instead, 3-MPA acts as a latent electrophile (a prodrug-like warhead). In the intracellular environment, 3-aminopropanamides undergo β-elimination to form highly reactive α,β-unsaturated carbonyls, specifically acrylamides [1].

While this bioconversion is intentionally leveraged to achieve precise spatial targeting—such as positioning the warhead 4.1 Å away from Cys115 in DCN1 to selectively inhibit cullin 3 neddylation [2]—it creates a kinetic vulnerability. If the rate of β-elimination and accumulation of the reactive acrylamide exceeds the rate of target engagement, the excess acrylamide will promiscuously alkylate off-target intracellular thiols (such as glutathione [GSH] or off-target kinases). This leads to rapid GSH depletion, oxidative stress, and subsequent cellular apoptosis.

Mechanism A This compound (Latent Electrophile) B Intracellular β-elimination A->B C Acrylamide Derivative (Reactive Michael Acceptor) B->C D Target Cysteine (e.g., DCN1 Cys115) C->D High Affinity (On-Target) E Off-Target Thiols (e.g., GSH, Kinases) C->E Promiscuous Reactivity (Off-Target)

Fig 1. Intracellular β-elimination of 3-MPA generating a reactive acrylamide and subsequent binding.

Section 2: Experimental Troubleshooting & Protocols (The "How")

FAQ 2: How can I distinguish between on-target mechanism-of-action and off-target cytotoxicity?

To deconvolute on-target efficacy from off-target toxicity, you must shift from continuous exposure assays to Kinetic Washout Assays . Because the active species forms a covalent bond with the target, continuous exposure is unnecessary once target saturation is achieved.

Protocol 1: Kinetic Washout Assay for Cytotoxicity Deconvolution This is a self-validating system: if toxicity is rescued by washout but target inhibition persists, the toxicity is definitively off-target.

  • Cell Seeding: Seed your cellular model (e.g., U2OS or H1975 cells) at

    
     cells/well in a 96-well plate. Incubate overnight at 37°C.
    
  • Pulse Treatment: Treat cells with the 3-MPA derivative at 10x the biochemical

    
     (e.g., 1 µM).
    
  • Target Engagement Window: Incubate for exactly 1 to 2 hours. This provides sufficient time for intracellular β-elimination and covalent target engagement[1].

  • Washout: Carefully aspirate the media. Wash the wells three times with warm PBS to completely eliminate unbound latent 3-MPA and any generated reactive species.

  • Incubation: Replenish with fresh, compound-free complete media and incubate for an additional 48-72 hours.

  • Quantification: Assess cell viability (via CellTiter-Glo) in parallel with target engagement (via Western blot for your target, e.g., Neddylated Cullin 3 or p-EGFR).

FAQ 3: How do I profile the proteome-wide off-target landscape of my 3-MPA derivative?

To rationally optimize the 3-MPA warhead, you must know exactly which off-target cysteines are being alkylated. This requires Activity-Based Protein Profiling (ABPP) .

Protocol 2: ABPP for Off-Target Mapping This protocol traps the covalent adducts formed by the reactive intermediate, providing a direct, self-validating readout of off-target liabilities.

  • Probe Synthesis: Synthesize an alkyne-tagged analog of your 3-MPA derivative (ensure the alkyne tag is placed on a solvent-exposed region to avoid steric clashes).

  • In Situ Labeling: Dose live cells with 1–5 µM of the alkyne-probe for 4 hours to capture the native intracellular reactivity profile.

  • Lysis: Lyse cells in 1% NP-40 lysis buffer supplemented with protease inhibitors. Clarify by centrifugation.

  • Click Chemistry (CuAAC): To the lysate, add 100 µM Biotin-PEG3-Azide, 1 mM TCEP, 100 µM TBTA, and 1 mM

    
    . React for 1 hour at room temperature.
    
  • Precipitation: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the protein pellet in 1% SDS.

  • Enrichment: Enrich biotinylated proteins using Streptavidin agarose beads (incubate for 2 hours at room temperature).

  • Proteomic Analysis: Perform on-bead trypsin digestion and analyze the resulting peptides via LC-MS/MS. Compare against a vehicle-treated control to identify specific off-target alkylation events.

ABPP Step1 1. In Situ Labeling (Alkyne-3-MPA Probe) Step2 2. Cell Lysis & CuAAC Click Chemistry Step1->Step2 Step3 3. Streptavidin Enrichment Step2->Step3 Step4 4. On-Bead Digestion & LC-MS/MS Step3->Step4 Step5 5. Proteomic Mapping of Off-Target Cysteines Step4->Step5

Fig 2. Activity-Based Protein Profiling (ABPP) workflow for identifying 3-MPA off-targets.

Section 3: Data Presentation & Visualization

To illustrate the critical difference between continuous exposure and the recommended washout protocols, refer to the summarized quantitative metrics below. These benchmarks represent typical behavior for 3-MPA derivatives undergoing β-elimination in cellular models.

Table 1: Comparative Metrics: Continuous vs. Washout Exposure (Example Data for 3-MPA Derivatives)

ParameterContinuous Exposure (72h)Washout Protocol (1h Exposure)Mechanistic Interpretation
Target Inhibition >95%>92%Covalent bond formation ensures sustained target engagement regardless of washout.
Cell Viability <30%>85%Continuous exposure drives off-target accumulation and toxicity.
Intracellular GSH <20% of baseline>90% of baselineExcess reactive acrylamide depletes GSH, causing oxidative stress.
Off-Target Alkylation High (Proteome-wide)Low (Target-restricted)Washout limits the time window for promiscuous reactivity.

References

  • Title: Irreversible Inhibition of Epidermal Growth Factor Receptor Activity by 3-Aminopropanamides Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity Source: Nature Communications URL: [Link]

Sources

Refining the dosage and administration of 3-Morpholinopropanamide in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Title: Preclinical Resource Center: 3-Morpholinopropanamide & Bioactive Derivatives Subtitle: Troubleshooting Guide & Protocols for In Vivo Dosing and Administration

Introduction

The this compound (3-MPA) moiety is a critical pharmacophore engineered into advanced covalent inhibitors. By acting as a highly specific Michael acceptor or positioning warheads in close proximity to target cysteines, 3-MPA derivatives have revolutionized targeted protein inhibition. Notable examples include DCN1 inhibitors (e.g., DI-1548, DI-1859) which target Cys115 to selectively inhibit cullin 3 neddylation[1], and irreversible EGFR inhibitors targeting Cys797 in non-small cell lung cancer (NSCLC) models[2].

This technical support guide is designed for researchers transitioning 3-MPA-based compounds from in vitro assays to in vivo animal models, addressing specific pharmacokinetic (PK), pharmacodynamic (PD), and formulation challenges.

Section 1: Formulation & Pharmacokinetics (FAQ)

Q: How do I overcome the poor aqueous solubility of 3-MPA-based covalent inhibitors for systemic administration in mice? A: 3-MPA derivatives often exhibit high lipophilicity, leading to precipitation in standard saline. Causality & Solution: To prevent precipitation and ensure consistent bioavailability, use a co-solvent system. A field-proven vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . The DMSO disrupts the crystalline lattice of the compound, while PEG300 and Tween-80 create micelles that encapsulate the hydrophobic 3-MPA core upon dilution in the aqueous saline phase. Always add the saline last and dropwise under continuous vortexing to prevent the compound from crashing out of solution.

Q: What is the optimal dosing window for covalent DCN1 inhibitors containing the 3-MPA moiety? A: You must decouple the PK half-life from the PD duration. Because 3-MPA derivatives like DI-1859 form irreversible covalent bonds, their biological effect outlasts their presence in the blood. Causality: In murine models, DI-1859 clears systemic circulation in under 3 hours. However, because the DCN1 protein is covalently inactivated, the downstream PD effect—robust upregulation of the antioxidant protein NRF2—persists for >24 hours until new DCN1 protein is synthesized[1]. Therefore, once-daily (QD) dosing is highly effective and minimizes off-target toxicity.

Section 2: Troubleshooting Administration & Toxicity

Q: My mice are showing signs of acute liver toxicity despite using the DCN1 inhibitor to prevent acetaminophen-induced toxicity. What went wrong? A: This is a classic case of exceeding the Maximum Tolerated Dose (MTD), leading to off-target reactivity. While the 3-MPA unit is designed to sit exactly 4.1 Å from Cys115 in DCN1[1], excessive concentrations of any Michael acceptor will eventually alkylate off-target thiols (e.g., glutathione or off-target kinases). Troubleshooting: Reduce the dose. A single dose of 10–30 mg/kg is sufficient to achieve maximum NRF2 upregulation in liver tissue[1]. Ensure your vehicle is not causing localized toxicity (keep DMSO ≤10%).

Q: Why am I seeing a drop in target engagement (e.g., EGFR autophosphorylation inhibition) after 24 hours in my NSCLC xenograft model? A: This indicates covalent turnover. The target protein (EGFR) is being resynthesized by the tumor cells faster than your dosing interval. Troubleshooting: For 3-aminopropanamide-linked 4-anilinoquinazolines, target engagement drops if the tumor's protein synthesis rate outpaces the inhibitor's administration[2]. You must match the dosing interval to the target protein's half-life. Consider shifting from a QD (once daily) to a BID (twice daily) dosing schedule.

Section 3: Mechanistic Pathways & Decision Trees

Mechanism A 3-MPA Derivative (e.g., DI-1859) B DCN1 Protein (Cys115) A->B Covalent Binding (4.1 Å proximity) C UBC12 (E2 Enzyme) B->C Disrupts Interaction D Cullin 3 Neddylation C->D Inhibits E NRF2 Degradation D->E Prevents F NRF2 Stabilization & Antioxidant Response E->F Shifts Pathway

Mechanism of 3-MPA derivatives inhibiting DCN1 to stabilize NRF2.

Troubleshooting Start Administer 3-MPA Derivative (e.g., 30 mg/kg IP) Check Assess Target Engagement (NRF2 or EGFR levels at 24h) Start->Check Low Low Target Engagement (<50% baseline) Check->Low Suboptimal High Optimal Engagement (>80% baseline) Check->High Success Formulation Check Formulation (Ensure 10% DMSO/Co-solvents) Low->Formulation Toxicity Monitor for Toxicity (Weight Loss >10%) High->Toxicity Adjust Increase Dose or Change to IV Route Formulation->Adjust

In vivo troubleshooting decision tree for dosing 3-MPA derivatives.

Section 4: Experimental Protocols

Protocol: In Vivo Administration and Pharmacodynamic Monitoring of 3-MPA Derivatives

This protocol is a self-validating system: Step 4 includes an internal control to verify that the absence of target activity is due to the drug, not a failure in the assay.

Step 1: Vehicle Preparation

  • Prepare a stock solution of the vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile Saline.

  • Validation Checkpoint: Visually inspect the vehicle. It must be completely clear. Any cloudiness indicates contaminated or degraded Tween-80.

Step 2: Compound Solubilization

  • Weigh the 3-MPA derivative (e.g., DI-1859) and dissolve it completely in the calculated volume of 100% DMSO to create a master stock.

  • Sequentially add PEG300, then Tween-80, vortexing for 30 seconds between each addition.

  • Add the Saline dropwise while vortexing vigorously.

  • Validation Checkpoint: Centrifuge an aliquot at 10,000 x g for 5 minutes. If a pellet forms, the compound has crashed out. Do not inject; reformulate with a higher PEG300 ratio.

Step 3: Intraperitoneal (IP) Administration

  • Restrain the mouse and inject the formulated compound (e.g., 30 mg/kg) into the lower right quadrant of the abdomen using a 27G needle.

  • Monitor the animal for 1 hour post-injection for signs of acute distress (e.g., writhing), which indicates vehicle irritation.

Step 4: Tissue Harvesting & PD Validation

  • Euthanize the animal at the predetermined time point (e.g., 24 hours post-dose).

  • Harvest the target tissue (e.g., liver for DCN1 inhibitors, tumor for EGFR inhibitors) and snap-freeze in liquid nitrogen.

  • Lyse tissue and perform Western blotting.

  • Validation Checkpoint: Always probe for GAPDH or

    
    -actin as a loading control, AND probe for a non-targeted protein in the same pathway (e.g., Cullin 1 for DCN1 inhibitors) to prove that the 3-MPA derivative selectively inhibited Cullin 3 neddylation without causing global protein degradation[1].
    

Section 5: Quantitative Data Summaries

Table 1: PK/PD Parameters of Key this compound Derivatives in Animal Models

CompoundPrimary TargetAnimal ModelRouteEffective DosePlasma Half-Life (

)
PD Duration (Target Engagement)
DI-1859 DCN1 (Cullin 3)C57BL/6 MiceIP10 - 30 mg/kg< 3 hours> 24 hours (NRF2 Upregulation)
DI-1548 DCN1 (Cullin 3)C57BL/6 MiceIP30 mg/kg< 3 hours~ 12-24 hours
Compound 5 EGFR (Cys797)NSCLC XenograftPO / IP50 mg/kg~ 4 hours> 8 hours (Autophosphorylation block)
DI-1859 DCN1 (Cullin 3)Obese Mice (Diet-induced)IP20 mg/kg< 3 hours> 24 hours (Insulin Sensitization)

References

1.[1] Zhou, H., Lu, J., Chinnaswamy, K. et al. "Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity." Nature Communications, 12, 2621 (2021).[Link] 2.[2] Carmi, C., Galvani, E., Vacondio, F. et al. "Irreversible Inhibition of Epidermal Growth Factor Receptor Activity by 3-Aminopropanamides." Journal of Medicinal Chemistry, 55(5), 2251-2264 (2012).[Link] 3.[3] Gu, L., et al. "A selective Cullin 3 RING E3 ligase inhibitor attenuates hyperglycemia via dual insulin sensitizing and insulinotropic action." bioRxiv (2026).[Link]

Sources

Technical Support Center: Minimizing Degradation of 3-Morpholinopropanamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers working with 3-Morpholinopropanamide (also known as 3-(4-morpholinyl)propanamide ). It addresses the specific chemical vulnerabilities of this


-amino amide, particularly its susceptibility to Retro-Michael addition and hydrolysis.

Executive Summary

This compound is a


-amino acid derivative often used as a synthesis intermediate or buffering agent. Its stability is compromised by three primary mechanisms: Retro-Michael addition  (reverting to toxic acrylamide), Amide Hydrolysis  (releasing ammonia), and N-Oxidation .

This guide provides a self-validating storage protocol to maintain purity >98% over extended periods.

Module 1: The Chemistry of Instability

Why does this molecule degrade?

To prevent degradation, one must understand the driving forces. This compound is a Michael Adduct formed from Morpholine and Acrylamide. This formation is reversible.

1. The Retro-Michael Threat (Thermal/Basic Instability)

Unlike simple amides,


-amino amides are prone to a "Retro-Michael" reaction. Under heat or basic conditions, the molecule unzips back into its precursors.
  • Risk: Generation of Acrylamide (neurotoxin/carcinogen) and free Morpholine.

  • Trigger: Temperatures >25°C and pH >7.5.

2. Hydrolytic Cleavage (Moisture Instability)

The amide bond (


) is susceptible to hydrolysis, especially if the sample is hygroscopic (absorbs water).
  • Reaction:

    
    
    
  • Result: Formation of 3-Morpholinopropionic acid and release of Ammonia gas.

3. Oxidative N-Oxide Formation

The tertiary amine in the morpholine ring has a lone pair of electrons susceptible to oxidation by atmospheric oxygen.

  • Result: Formation of Morpholine N-oxide (often yellow/brown discoloration).

Module 2: Visualizing Degradation Pathways

The following diagram illustrates the equilibrium and degradation pathways you must control.

DegradationPathways MPA This compound (Target Molecule) Acryl Acrylamide (Toxic) MPA->Acryl Retro-Michael (Heat/Base) Morph Morpholine MPA->Morph Retro-Michael Acid 3-Morpholinopropionic Acid MPA->Acid Hydrolysis (+H2O) Ammonia Ammonia (NH3) MPA->Ammonia Hydrolysis NOxide Morpholine N-Oxide (Yellowing) MPA->NOxide Oxidation (+O2/Light)

Figure 1: Critical degradation pathways. Red arrows indicate the Retro-Michael reversion to toxic precursors, driven by heat. Yellow arrows indicate moisture-driven hydrolysis.

Module 3: Storage & Handling Protocol

This protocol is designed to arrest the three pathways described above.

Standard Operating Procedure (SOP)
ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) or 2-8°CCold temperatures kinetically inhibit the Retro-Michael reversion and slow hydrolysis rates.
Atmosphere Argon or Nitrogen OverlayDisplaces oxygen to prevent N-oxide formation on the morpholine ring.
Humidity Desiccator (<20% RH)Prevents absorption of atmospheric water, stopping Hydrolysis .
Container Amber Glass VialBlocks UV light which can catalyze radical oxidation of the amine.
pH (in solution) Buffer to pH 6.0 - 7.0 Avoid basic pH (>8.0) which catalyzes the Retro-Michael elimination.
Handling "Do's and Don'ts"
  • DO warm the vial to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, initiating hydrolysis.

  • DON'T store in simple polyethylene bags; they are permeable to oxygen. Use foil-sealed bags or glass.

  • DON'T dissolve in basic buffers (Carbonate/Tris pH >8) for long-term storage.

Module 4: Troubleshooting & FAQs

Q1: My sample has turned from white to faint yellow. Is it still usable?

  • Diagnosis: This indicates Oxidation (N-oxide formation).

  • Impact: The purity has dropped. If your application is sensitive to redox chemistry or requires exact stoichiometry, discard it. For rough buffer prep, it may be usable, but verify with HPLC.

  • Prevention: Ensure tight sealing and use an inert gas overlay next time.

Q2: Upon opening the vial, I smell a faint "fishy" or pungent odor.

  • Diagnosis: This is a critical failure.

    • Ammonia smell: Indicates Hydrolysis (amide bond breaking).

    • Amine smell: Indicates Retro-Michael breakdown (releasing free Morpholine).

  • Action: Do not use. The presence of free morpholine suggests the sample now contains Acrylamide. Treat as hazardous waste.

Q3: Can I store this compound in aqueous solution?

  • Answer: Only for short periods (24-48 hours) at 4°C.

  • Reason: In water, the equilibrium between the amide and its hydrolysis products is constant. Over weeks, the pH will drift (becoming acidic due to propionic acid formation), and the concentration will decrease.

Q4: How do I validate the purity of my stored stock?

  • Method: Reverse-Phase HPLC (C18 column).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic pH stabilizes the molecule during the run).

  • Detection: UV at 210 nm (Amide bond).

  • Look for:

    • Main peak: this compound.[1]

    • Early eluting peak: Acrylamide (Polar).

    • Late eluting peak: Morpholine (if not protonated) or N-oxide.

Module 5: Emergency Stabilization (The "Rescue" Protocol)

If you suspect your sample has been exposed to moisture or heat but must be saved:

  • Lyophilization: Immediately dissolve in water and freeze-dry. This removes free ammonia and morpholine (volatile) and returns it to a dry solid state.

  • Recrystallization: If the solid is caked, recrystallize from an anhydrous solvent (e.g., Ethanol/Ether mix) to remove hydrolysis products (Acid derivatives are often less soluble in ether).

  • Argon Flush: Purge the headspace of the new container for 30 seconds before sealing.

References
  • Amide Hydrolysis Mechanism

    • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).

    • Master Organic Chemistry. "Hydrolysis of Amides."[3][4] Available at: [Link]

  • Retro-Michael Addition in

    
    -Amino Compounds: 
    
    • Cui, H., et al. (2012).[2] "Irreversible Inhibition of Epidermal Growth Factor Receptor Activity by 3-Aminopropanamides." Journal of Medicinal Chemistry. (Discusses the retro-Michael instability of 3-aminopropanamide derivatives). Available at: [Link]

  • Morpholine Oxidation
  • General Stability of Acrylamide Adducts

    • Friedman, M. (2003). "Chemistry, Biochemistry, and Safety of Acrylamide. A Review." Journal of Agricultural and Food Chemistry. (Details the reversible nature of Michael addition with amines). Available at: [Link]

Sources

Technical Support Center: Troubleshooting 3-Morpholinopropanamide (3-MPA) Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Morpholinopropanamide (3-MPA) derivative screening. The 3-MPA scaffold is a privileged moiety in medicinal chemistry, frequently utilized in the development of DCN1-UBC12 interaction inhibitors, Acetylcholinesterase (AChE) inhibitors, and Histamine H3 receptor antagonists.

Despite its utility, the physicochemical properties of the morpholine ring and the propanamide linker can introduce significant artifacts during in vitro biological assays. This guide provides mechanistic explanations and field-proven solutions to resolve inconsistent IC50 values, assay interference, and target-engagement failures.

Part 1: Biological Context & Target Engagement

To effectively troubleshoot, we must first understand the biological pathways these compounds target. For instance, 3-MPA derivatives like DI-591 are potent inhibitors of the DCN1-UBC12 interaction, a critical step in the neddylation cascade that regulates Cullin-RING ligases 1.

Pathway APPBP1 APPBP1/UBA3 (E1 Enzyme) UBC12 UBC12 (E2 Enzyme) APPBP1->UBC12 NEDD8 Transfer DCN1 DCN1 (E3 Ligase) UBC12->DCN1 Binds Cullin Cullin Substrate DCN1->Cullin Neddylation Inhibitor 3-MPA Derivative (e.g., DI-591) Inhibitor->DCN1 Blocks UBC12 Binding

Fig 1: Neddylation cascade showing 3-MPA derivatives inhibiting DCN1-UBC12 interaction.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Logic

Q1: Why do my IC50 values shift dramatically between assay runs despite using the same 3-MPA compound batch?

Causality: The root cause is almost always related to the ionization state of the morpholine ring. Morpholine is a weak base with a pKa of approximately 8.3. In standard physiological buffers (pH 7.4), the nitrogen is predominantly protonated, which aids in aqueous solubility and often participates in critical salt-bridge interactions with the target protein. If your assay buffer pH fluctuates even slightly (e.g., due to temperature changes or atmospheric CO2 absorption), the ratio of protonated to unprotonated compound shifts. This alters both the thermodynamic solubility of the compound and its binding affinity. Solution: Utilize heavily buffered systems (e.g., 50 mM HEPES or Tris) and verify the pH of the working buffer at the exact temperature the assay will be incubated.

Q2: I am seeing steep, non-sigmoidal dose-response curves (Hill slope > 2.0). Is this specific to the 3-MPA scaffold?

Causality: A steep Hill slope is a classic hallmark of colloidal aggregation. Small molecules containing hydrophobic linkers paired with polar heads (like the 3-MPA moiety) are prone to forming sub-micron aggregates in aqueous solutions. These aggregates non-specifically sequester enzymes, leading to false-positive inhibition that presents as a highly steep dose-response curve. Solution: Introduce a non-ionic detergent into your assay buffer. Adding 0.01% to 0.05% Triton X-100 or CHAPS disrupts colloidal aggregates without denaturing most target proteins, restoring standard 1:1 stoichiometry and normalizing the Hill slope.

Q3: When testing 3-MPA derivatives for AChE inhibition using Ellman's assay, my background absorbance at 412 nm is unusually high. Why?

Causality: Ellman's assay relies on the reaction of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) with thiocholine to generate a yellow anion 2. If your 3-MPA derivative contains a nucleophilic or redox-active substituent (common in fragment-based libraries), it can prematurely reduce DTNB in the absence of the enzyme, creating massive background noise. Solution: Run a "compound-only" control with DTNB (no enzyme, no substrate). If absorbance increases, you have chemical interference. Switch to an orthogonal fluorometric AChE assay (e.g., Amplex Red) that does not rely on thiol-reactive probes.

Q4: I am testing Michael-acceptor functionalized 3-MPA derivatives targeting DCN1 (Cys115). My IC50 values are much weaker than expected.

Causality: Structural studies have shown that the sulfur atom of Cys115 in DCN1 is located 4.1 Å from the α-carbon of the 3-MPA unit, allowing for the design of covalent inhibitors 1. However, standard assay buffers often contain reducing agents like Dithiothreitol (DTT) or beta-mercaptoethanol (BME) to prevent protein oxidation. These reagents contain free thiols that will rapidly react with the Michael acceptor on your 3-MPA derivative, quenching the warhead before it can engage DCN1. Solution: Replace DTT/BME with TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a potent reducing agent that lacks a free thiol, making it fully compatible with cysteine-targeted covalent inhibitors.

Troubleshooting Start Inconsistent IC50 in 3-MPA Assay CheckSol Check Compound Solubility (Nephelometry) Start->CheckSol AggCheck Run Assay with 0.01% Triton X-100 Start->AggCheck BufferCheck Verify Buffer pH (Morpholine pKa ~8.3) Start->BufferCheck SolIssue Pre-dilute in 100% DMSO Keep final DMSO <1% CheckSol->SolIssue Precipitation AggIssue Colloidal Aggregation Confirmed: Use Detergent AggCheck->AggIssue IC50 Stabilizes PhIssue Adjust pH to 7.4 Ensure consistent protonation BufferCheck->PhIssue pH Fluctuation

Fig 2: Diagnostic workflow for troubleshooting 3-MPA assay inconsistencies.

Part 3: Quantitative Data & Diagnostic Metrics

To standardize troubleshooting across your laboratory, use the following diagnostic thresholds when evaluating 3-MPA derivative performance.

Issue CategoryDiagnostic TestExpected BaselineProblematic ThresholdMechanistic Resolution
Solubility Nephelometry (Light Scattering)< 5 NTU> 10 NTUPre-dilute in 100% DMSO; keep final assay DMSO < 1%.
Aggregation Hill Slope (Dose-Response Curve)0.8 to 1.2> 2.0 (Steep curve)Add 0.01% Triton X-100 to disrupt sub-micron colloids.
Assay Window Z'-Factor Calculation> 0.6< 0.5Optimize fluorophore ratio; check compound auto-fluorescence.
pH Sensitivity Buffer pH VerificationpH 7.40 ± 0.05pH > 8.0Switch to 50 mM HEPES to maintain morpholine protonation.
Thiol Reactivity Compound + DTNB AbsorbanceΔ OD < 0.05Δ OD > 0.20Switch from Ellman's assay to a fluorometric orthogonal assay.

Part 4: Self-Validating Experimental Protocol

Optimized HTRF Assay for DCN1-UBC12 Interaction (3-MPA Inhibitors)

This protocol is engineered as a self-validating system. It includes internal controls to calculate the Z'-factor, ensuring that any loss of signal is due to true target engagement rather than compound aggregation or fluorescence quenching.

Step 1: Buffer Preparation

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 0.01% BSA, and 0.01% Triton X-100.

  • Critical: If testing covalent 3-MPA derivatives, add 1 mM TCEP. Do not use DTT or BME.

Step 2: Compound Dispensing (Acoustic Liquid Handling)

  • Use an Echo acoustic dispenser to transfer 3-MPA compounds directly from 100% DMSO source plates into a 384-well low-volume white microplate.

  • Validation Controls:

    • Max Signal (DMSO only): No inhibitor.

    • Min Signal (Blank): No DCN1 protein.

    • Reference Control: 10 µM DI-591 (Known 3-MPA inhibitor).

Step 3: Protein Addition & Pre-Incubation

  • Add 5 nM His-tagged DCN1 to the wells (except Min Signal wells).

  • Incubate at room temperature for 30 minutes. Causality: This pre-incubation allows slow-binding or covalent 3-MPA derivatives to fully engage Cys115 before the competing UBC12 substrate is introduced.

Step 4: Substrate & Fluorophore Addition

  • Add 10 nM GST-tagged UBC12.

  • Add the HTRF detection reagents: Anti-His-Eu³⁺ cryptate (Donor) and Anti-GST-d2 (Acceptor) diluted in the assay buffer containing 0.1 M KF (Potassium Fluoride prevents signal degradation).

  • Incubate for 1 hour at room temperature in the dark.

Step 5: Detection & Self-Validation Check

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Calculate the HTRF Ratio = (Signal 665 nm / Signal 620 nm) × 10,000.

  • Validation Check: Calculate the Z'-factor using the Max and Min signal controls: Z' = 1 - (3*(SD_max + SD_min) / |Mean_max - Mean_min|).

  • Proceed with IC50 curve fitting only if Z' > 0.5.

Part 5: References

  • DCN-type NEDD8 E3 ligases: Structure, biological function and small-molecule inhibitor. European Journal of Medicinal Chemistry.[Link]

  • 2-(2-indolyl-)-4(3H)-quinazolines derivates as new inhibitors of AChE: design, synthesis, biological evaluation and molecular modelling. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Benzothiazine compounds as h3 receptor ligands. World Intellectual Property Organization (WO2013076590A1).

Sources

Technical Support Center: Optimizing Cell Permeability of 3-Morpholinopropanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Morpholinopropanamide derivatives are highly valued in medicinal chemistry for their balanced aqueous solubility and target engagement, often serving as critical pharmacophores in kinase, nNOS, and renin inhibitors[1][2]. However, optimizing their cell permeability is a notorious bottleneck. The morpholine ring's basic nitrogen and the propanamide linker's hydrogen-bonding capacity create a physicochemical tug-of-war between aqueous solubility and lipid bilayer partitioning.

This guide is designed by application scientists to help you troubleshoot poor apparent permeability (


), diagnose active efflux liabilities, and chemically optimize your this compound scaffolds.

Diagnostic Workflow: Permeability Troubleshooting

Before altering your compound's structure, you must decouple passive physicochemical permeability from active biological efflux. Use the diagnostic logic below to determine the root cause of your assay failures.

PermeabilityTroubleshooting Start Low Caco-2 Permeability (P_app < 1 x 10^-6 cm/s) CheckPAMPA Perform PAMPA Assay Start->CheckPAMPA PAMPA_Low Low PAMPA (Passive Permeability Issue) CheckPAMPA->PAMPA_Low PAMPA_High High PAMPA (Active Efflux Suspected) CheckPAMPA->PAMPA_High CheckPSA Calculate PSA & HBDs (Mask propanamide NH?) PAMPA_Low->CheckPSA CheckEfflux Bi-directional Caco-2 Calculate Efflux Ratio (ER) PAMPA_High->CheckEfflux ER_High ER > 2 (P-gp/BCRP Substrate) CheckEfflux->ER_High ER_Low ER < 2 (Check Mass Balance) CheckEfflux->ER_Low Mod_pKa Modulate Morpholine pKa (e.g., Fluorination) ER_High->Mod_pKa

Caption: Diagnostic workflow for troubleshooting poor cell permeability of morpholine derivatives.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My this compound derivative shows excellent target inhibition but a Caco-2


 of < 1.0 × 10⁻⁶ cm/s. Where do I start? 
A:  Begin by isolating the variable. The propanamide linker introduces at least one hydrogen bond donor (HBD) and one hydrogen bond acceptor (HBA), which increases the Polar Surface Area (PSA). High PSA significantly increases the desolvation energy required for the molecule to shed water molecules and partition into the lipid bilayer[3].
Action: Run a Parallel Artificial Membrane Permeability Assay (PAMPA). If PAMPA permeability is also low, the issue is purely physicochemical (passive diffusion). If PAMPA is high but Caco-2 is low, suspect active efflux.

Q2: My compound has good PAMPA permeability, but in Caco-2, the Basolateral-to-Apical (B-A) transport vastly exceeds Apical-to-Basolateral (A-B). Why? A: Your compound is likely a substrate for intestinal efflux transporters, most commonly P-glycoprotein (P-gp). The morpholine ring contains a basic nitrogen with a typical pKa around 8.3. At physiological pH (7.4), the morpholine nitrogen is predominantly protonated. Protonated amines are classic recognition motifs for the P-gp binding pocket[1]. Action: Calculate the Efflux Ratio (


). An ER > 2 indicates active efflux[4]. To confirm causality, repeat the assay in the presence of a P-gp inhibitor (e.g., Verapamil). If the ER drops near 1, P-gp is confirmed as the culprit[5].

Q3: How can I chemically modify the scaffold to reduce P-gp efflux without losing solubility? A: You must reduce the basicity (pKa) of the morpholine nitrogen. Adding electron-withdrawing groups (e.g., fluorine atoms) to the adjacent carbons of the morpholine ring, or substituting the morpholine with a sterically hindered analogue (e.g., azetidine) can lower the pKa, significantly reducing the fraction of protonated species at pH 7.4[1]. Additionally, consider N-methylation of the propanamide nitrogen to mask the HBD, which simultaneously lowers PSA and reduces P-gp recognition[3].

Data Presentation: Impact of Structural Optimization

The following table summarizes the quantitative impact of standard medicinal chemistry optimization strategies on a baseline this compound scaffold.

Optimization StrategyLogD (pH 7.4)PSA (Ų)PAMPA

(10⁻⁶ cm/s)
Caco-2 Efflux Ratio (ER)Mechanistic Conclusion
Baseline this compound 1.255.41.514.5High desolvation energy; strong P-gp recognition due to protonated amine.
N-Methylation of Propanamide 1.846.68.212.1Masked HBD improves passive diffusion; basic morpholine still triggers efflux.
Fluorination of Morpholine Ring 1.555.43.11.8Electron withdrawal lowers pKa; unprotonated state evades P-gp efflux.
Oxetane Bioisosteric Replacement 2.148.212.51.2Replaces basic amine with neutral oxygen; optimal balance of solubility and permeability.

Mechanistic Logic: P-gp Efflux & Inhibition

Understanding the spatial and biological logic of efflux is critical for assay interpretation. P-gp intercepts drugs as they partition into the apical membrane, utilizing ATP to pump them back into the intestinal lumen before they can reach the basolateral bloodstream[4].

EffluxMechanism Apical Apical Compartment (Intestinal Lumen) Membrane Apical Membrane (Lipid Bilayer) Apical->Membrane Passive Diffusion Basolateral Basolateral Compartment (Bloodstream) Membrane->Basolateral A-B Transport Pgp P-glycoprotein (P-gp) Efflux Pump Membrane->Pgp Substrate Recognition Drug This compound (Protonated Amine) Pgp->Apical ATP-driven Efflux (B-A) Inhibitor Verapamil (P-gp Inhibitor) Inhibitor->Pgp Blocks Efflux

Caption: Mechanism of P-glycoprotein mediated efflux of basic morpholine derivatives and its inhibition.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every permeability assay must be a self-validating system. The following protocols include mandatory internal controls to prevent false negatives caused by compound degradation or non-specific binding.

Protocol A: Bi-directional Caco-2 Efflux Assay[6]

Purpose: To definitively identify active efflux and predict intestinal absorption.

  • Monolayer Integrity Check: Grow Caco-2 cells on semi-permeable transwell inserts for 21 days. Prior to the assay, measure Trans-Epithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm².

  • Dosing Preparation: Prepare a 10 µM solution of the this compound derivative in HBSS buffer (pH 7.4). Ensure final DMSO concentration is ≤ 1% to prevent membrane toxicity.

  • Directional Dosing:

    • A-B Transport: Add compound to the Apical chamber; add blank buffer to the Basolateral chamber.

    • B-A Transport: Add compound to the Basolateral chamber; add blank buffer to the Apical chamber.

  • Inhibition Control (Self-Validation): Run parallel B-A and A-B wells spiked with 100 µM Verapamil (a known P-gp inhibitor)[5].

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL samples from both donor and receiver compartments at

    
     and 
    
    
    
    mins.
  • Mass Balance & Analysis: Quantify via LC-MS/MS. Critical Step: Calculate total mass recovery. If recovery is < 80%, your compound is either degrading, binding to the plastic, or becoming trapped in acidic lysosomes (common for basic morpholines).

Protocol B: Double-Sink PAMPA Assay

Purpose: To isolate and measure passive transcellular permeability without the interference of active transporters.

  • Membrane Preparation: Carefully pipette 5 µL of a 2% (w/v) lecithin in n-dodecane solution onto the PVDF filter of a 96-well donor plate. Allow 10 minutes for the solvent to evaporate and the artificial lipid bilayer to form.

  • Buffer Setup (Double-Sink): To mimic the gastrointestinal pH gradient, prepare the donor buffer at pH 6.5 and the acceptor buffer at pH 7.4. Add 1% sodium lauryl sulfate (SLS) to the acceptor buffer to maintain sink conditions for highly lipophilic derivatives.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich." Incubate at room temperature for 5 hours in a humidified chamber to prevent evaporation.

  • Quantification: Separate the plates and analyze the acceptor well concentrations via UV/Vis or LC-MS/MS to calculate

    
    .
    

References

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. nih.gov.
  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. nih.gov.
  • What has polar surface area ever done for drug discovery? ovid.com.
  • Caco-2 Permeability Assay. evotec.com.
  • The impact of permeability enhancers on assessment for monolayer of colon adenocarcinoma cell line (caco-2) used in in vitro per. scispace.com.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. nih.gov.

Sources

Validation & Comparative

Validating the Mechanism of Action of 3-Morpholinopropanamide Scaffolds: A Technical Guide to Selective DCN1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for validating the mechanism of action (MoA) of 3-Morpholinopropanamide derivatives, specifically focusing on their role as selective DCN1 inhibitors within the Neddylation pathway.

While simple this compound (CAS 123-00-2 refers to the amine; the amide is often an intermediate) exists as a chemical building block, its significance in drug development lies in its function as a critical pharmacophore in high-affinity inhibitors like DI-591 and its covalent analogs (e.g., DI-1548 ). This guide validates the scaffold's ability to disrupt the DCN1-UBC12 protein-protein interaction, offering a selective alternative to pan-neddylation inhibitors like Pevonedistat (MLN4924).

Executive Summary: The Pharmacophore Defined

In the context of targeted protein degradation and ubiquitin-like modifications, the This compound moiety has emerged as a "privileged scaffold" for targeting DCN1 (Defective in Cullin Neddylation 1). Unlike traditional kinase inhibitors that target ATP pockets, molecules containing this unit bind to a unique hydrophobic groove on DCN1, blocking its interaction with the E2 enzyme UBC12 .

  • Primary Mechanism: Allosteric inhibition of the DCN1-UBC12 interaction.

  • Biological Outcome: Selective blockade of Cullin 3 (CUL3) neddylation, leading to the accumulation of substrates like NRF2 .[1][2][3][4]

  • Differentiation: Unlike MLN4924 (which blocks all cullin neddylation), this compound-based inhibitors offer isoform selectivity, reducing off-target toxicity.

Mechanism of Action (MoA) Analysis

The Structural Basis of Inhibition

The efficacy of the this compound scaffold is dictated by its precise binding geometry within the DCN1 pocket.

  • The Morpholine Ring: Occupies a deep hydrophobic sub-pocket defined by residues I86, F89, and F164 of DCN1.[5]

  • The Propanamide Linker: Acts as a spacer that positions the molecule's core. Crucially, the

    
    -carbon of the propanamide unit sits approximately 4.1 Å  from the sulfur atom of Cys115  in human DCN1.[1][2][3][6]
    
  • Reversible vs. Covalent Switch:

    • Reversible (e.g., DI-591): The saturated propanamide linker facilitates high-affinity non-covalent binding (

      
       nM).
      
    • Covalent (e.g., DI-1548): Modifying the propanamide to an acrylamide allows the scaffold to act as a "warhead," forming a covalent bond with Cys115, effectively locking the target.

Signaling Pathway Visualization

The following diagram illustrates the Neddylation cascade and the specific intervention point of this compound derivatives.

NeddylationPathway NAE NAE (E1) Activates NEDD8 UBC12 UBC12 (E2) Conjugating Enzyme NAE->UBC12 Transfers NEDD8 DCN1 DCN1 (co-E3) Scaffold Protein UBC12->DCN1 Binds (Target Interaction) CUL3 Cullin 3 (CUL3) Inactive DCN1->CUL3 Recruits Inhibitor This compound Scaffold (DI-591/1548) Inhibitor->DCN1 Blocks Interaction (Allosteric/Covalent) CUL3_NEDD8 CUL3-NEDD8 Active E3 Ligase Inhibitor->CUL3_NEDD8 Prevents Formation CUL3->CUL3_NEDD8 Neddylation NRF2 NRF2 Substrate CUL3->NRF2 Accumulation (Therapeutic Effect) CUL3_NEDD8->NRF2 Ubiquitinates Degradation Ubiquitination & Degradation NRF2->Degradation

Caption: Disruption of the DCN1-UBC12 interface by this compound derivatives prevents CUL3 neddylation, stabilizing NRF2.

Comparative Performance Guide

This section compares the this compound scaffold (represented by DI-591) against the industry standard (MLN4924) and structural analogs.

Table 1: Performance Benchmarking
FeatureThis compound Scaffold (DI-591) Pevonedistat (MLN4924) Simple Amide Analog (Control)
Primary Target DCN1 (Interaction with UBC12)NAE (NEDD8 Activating Enzyme)None (Negative Control)
Mechanism Protein-Protein Interaction (PPI) InhibitorSuicide Substrate (Adduct formation)Weak/Non-specific binding
Selectivity High (Selective for Cullin 3)Low (Pan-Cullin: CUL1, 2, 3, 4, 5)N/A
Potency (

/

)

nM

nM

nM
Toxicity Profile Lower (Targeted pathway modulation)Higher (Global cell cycle arrest)N/A
Key Application Oxidative stress response (NRF2)Oncology (Acute Myeloid Leukemia)Baseline for SAR studies

Key Insight: The this compound unit provides a unique "selectivity filter." While MLN4924 shuts down the entire neddylation machinery (often causing cytotoxicity), DI-591 selectively modulates Cullin 3, making it a superior tool for probing NRF2-related pathologies without global proteostatic collapse.

Validation Protocols (Self-Validating Systems)

To confirm the mechanism of a this compound-based candidate, researchers should employ the following orthogonal assays.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Validates direct physical interaction with the DCN1 pocket.

  • Probe: Use a fluorescently labeled UBC12 peptide (e.g., FAM-UBC12).

  • Protein: Recombinant human DCN1 (residues 59–259).

  • Reaction: Incubate 20 nM FAM-UBC12 and 100 nM DCN1 with varying concentrations of the test compound (this compound derivative) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100).

  • Readout: Measure FP (mP) after 30 minutes.

  • Validation Criteria: A dose-dependent decrease in mP indicates displacement of the UBC12 peptide. High-affinity binders (like DI-591) should yield a

    
     nM.
    
Protocol B: Cellular Cullin Neddylation Assay (Western Blot)

Validates functional selectivity in a biological system.

  • Cell Line: KYSE70 or H1299 (high DCN1 expression).

  • Treatment: Treat cells with compound (0.1, 1, 10

    
    M) for 4–24 hours. Include MLN4924 (1 
    
    
    
    M) as a positive control.
  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Detection: Immunoblot for Cullin 3 and Cullin 1 .

    • Note: Neddylated cullins migrate slower (higher MW) than un-neddylated forms.

  • Validation Criteria:

    • Selective Hit: Disappearance of the upper (neddylated) band for Cullin 3 ONLY .

    • Pan-Inhibitor (MLN4924): Disappearance of neddylated bands for both Cullin 1 and Cullin 3.

    • Inactive: No change in band patterns.

Protocol C: Covalent Engagement Check (Mass Spectrometry)

Required only if the scaffold contains an electrophile (e.g., acrylamide).

  • Incubation: Incubate DCN1 protein (10

    
    M) with the compound (20 
    
    
    
    M) for 60 minutes.
  • Analysis: Perform LC-MS (ESI-TOF).

  • Validation Criteria: A mass shift corresponding exactly to the molecular weight of the inhibitor indicates covalent adduct formation (specifically at Cys115).

Experimental Workflow Diagram

ValidationWorkflow cluster_0 Step 1: Biochemical Validation cluster_1 Step 2: Cellular Selectivity cluster_2 Step 3: Outcome Confirmation FP_Assay FP Assay (Displacement of UBC12) Ki_Calc Calculate Ki (Target < 50 nM) FP_Assay->Ki_Calc Cell_Treat Cell Treatment (KYSE70 cells) Ki_Calc->Cell_Treat If Potent Western Western Blot (CUL1 vs CUL3) Cell_Treat->Western NRF2_Level NRF2 Accumulation (Downstream Marker) Western->NRF2_Level If CUL3 Selective

Caption: Step-by-step workflow for validating this compound derivatives as selective DCN1 inhibitors.

References

  • Discovery of DI-591: Scott, D. C., et al. (2017). "A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation."[5][7] Nature Communications, 8, 1150. Link

  • Covalent Inhibitor Design (DI-1548): Zhou, H., et al. (2021). "Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity."[1] Nature Communications, 12, 2621. Link

  • Structural Basis of Neddylation: Enchev, R. I., et al. (2012). "Structural basis for a reciprocal regulation between DCN1 and the cullin-RING ubiquitin ligase 5." Nature Structural & Molecular Biology, 19, 965–966. Link

  • Review of Neddylation Inhibitors: Brownell, J. E., et al. (2010). "Substrate-assisted inhibition of ubiquitin-like protein-activating enzymes: the MLN4924 story." Molecular Cell, 37(1), 102-111. Link

Sources

Independent verification of the biological effects of 3-Morpholinopropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Independent Verification Guide: Biological Efficacy of the 3-Morpholinopropanamide Warhead in Targeted Covalent Inhibitors

As the landscape of targeted covalent inhibitors (TCIs) evolves, drug development professionals are increasingly moving away from highly reactive, unmasked electrophiles to minimize off-target toxicity. The This compound moiety has emerged as a highly effective "masked" warhead.

This guide provides an objective, data-driven comparison of this compound against direct acrylamides and alternative aminopropanamides, detailing the mechanistic rationale and the self-validating protocols required to independently verify its biological performance.

Mechanistic Rationale: The Prodrug Advantage

Direct Michael acceptors, such as free acrylamides, are susceptible to premature systemic reactions with off-target nucleophiles (e.g., glutathione), leading to toxicity and rapid clearance. To circumvent this, β-aminolactones and β-aminopropanamides are utilized as prodrugs[1].

Once in the intracellular environment, the this compound moiety undergoes a retro-Michael addition . This cleavage event ejects morpholine as a leaving group and unmasks the reactive acrylamide warhead directly at the site of action, allowing it to covalently bind to target cysteine residues (e.g., Cys797 in EGFR)[1].

Pathway Prodrug This compound (Masked Warhead) Environment Intracellular Space (pH 7.4 / Enzymatic) Prodrug->Environment Reaction Retro-Michael Addition Environment->Reaction Acrylamide Reactive Acrylamide (Active Electrophile) Reaction->Acrylamide Morpholine Morpholine (Leaving Group) Reaction->Morpholine Target Target Protein (e.g., Cys797) Acrylamide->Target Nucleophilic Attack Adduct Covalent Adduct (Irreversible Inhibition) Target->Adduct

Intracellular activation of this compound via retro-Michael addition to form an adduct.

Comparative Performance Analysis

How does this compound compare to its structural alternatives? In studies targeting the EGFR-T790M mutation (H1975 cell lines), masking the acrylamide warhead with various amines (dimethylamine, piperidine, and morpholine) yielded distinct pharmacokinetic and pharmacodynamic profiles[1].

Morpholine offers a unique physicochemical balance. With a lower pKa (~8.3) compared to piperidine (~11.2), morpholine serves as a highly tunable leaving group, optimizing the release rate of the acrylamide while maintaining excellent aqueous solubility.

Table 1: Biological Efficacy of Warhead Moieties in EGFR Inhibitors

Warhead MoietyExample CompoundEGFR Inhibition (1h)EGFR Inhibition (8h Washout)H1975 IC50 (μM)Physicochemical Profile
Direct Acrylamide Compound 3 / 14>95%86%2.4 - 8.3High systemic reactivity; elevated off-target risk.
3-(Dimethylamino)propanamide Compound 5>95%89 - 93%3.7Fast cleavage; moderate lipophilicity.
3-Piperidinopropanamide Compound 6 / 20>95%89 - 93%0.7High basicity; slower leaving group dynamics.
This compound Compound 7 / 17>95%89 - 93%2.4 - 4.0Tunable pKa (~8.3); excellent solubility balance.

Data synthesized from the irreversible inhibition of EGFR by 3-aminopropanamides[1].

Structural Utility in Proximity-Based Drug Design

Beyond acting as a masked warhead, the intact this compound unit possesses immense utility in Structure-Based Drug Design (SBDD).

In the development of DCN1 inhibitors (a critical E3 ligase in the neddylation pathway), crystallographic analysis of the inhibitor DI-591 revealed that the α-carbon of its this compound unit sits exactly 4.1 Å from the sulfur atom of Cys115 in DCN1[2][3]. This precise spatial arrangement provided the exact vector needed to evolve DI-591 into highly potent covalent inhibitors (like DI-1548 and DI-1859) by replacing the morpholino group with a targeted Michael acceptor[2][4].

Experimental Protocols for Independent Verification

To independently verify the biological claims of a this compound-bearing compound, researchers must utilize self-validating systems that prove both intracellular cleavage and irreversible target engagement .

Protocol A: Washout Assay for Irreversible Target Engagement

Causality: Reversible inhibitors will dissociate during the washout phase, allowing the kinase to resume autophosphorylation. Covalent inhibitors, generated via the retro-Michael release of acrylamide, will maintain target suppression (>80%) long after the free drug is removed.

  • Cell Culture: Seed H1975 cells (harboring EGFR T790M) in 6-well plates at

    
     cells/well and incubate overnight at 37°C.
    
  • Compound Incubation: Treat cells with 1 μM of the this compound inhibitor, a direct acrylamide control, and a DMSO vehicle for 2 hours.

  • Washout Phase (Critical Step): Aspirate the media. Wash the cells three times with warm, sterile PBS to completely remove unbound extracellular inhibitor. Replenish with fresh, inhibitor-free media.

  • Recovery Incubation: Incubate for an additional 8 hours. Note: An 8-hour window is specifically chosen because it provides sufficient time for reversible binders to fully dissociate and for baseline receptor turnover to begin.

  • Lysis & Western Blotting: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western Blot analysis probing for pEGFR (Tyr1068) and total EGFR.

  • Validation: Sustained >80% inhibition of pEGFR at the 8-hour mark confirms irreversible covalent engagement by the unmasked acrylamide[1].

Protocol B: LC-MS/MS Intracellular Cleavage Verification

Causality: To prove the prodrug mechanism, one must directly observe the time-dependent conversion of the intact this compound into the free acrylamide within a biological matrix.

  • Matrix Preparation: Prepare fresh A549 cell lysates in a physiological buffer (pH 7.4).

  • Incubation: Spike the lysate with 10 μM of the test compound and incubate at 37°C.

  • Sampling & Quenching: Extract 50 μL aliquots at 0, 1, 2, 4, and 8 hours. Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard. Causality: The ice-cold organic solvent instantly denatures enzymes and halts chemical degradation, locking the parent-to-product ratio in place for accurate measurement.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM). Track the specific m/z transitions for both the parent this compound mass and the cleaved acrylamide mass. A proportional decrease in the parent peak alongside an increasing acrylamide peak validates the retro-Michael release kinetics.

References

  • Title: Irreversible Inhibition of Epidermal Growth Factor Receptor Activity by 3-Aminopropanamides Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: DCN-type NEDD8 E3 ligases: Structure, biological function and small-molecule inhibitor Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity Source: Nature Communications URL: [Link]

Sources

3-Morpholinopropanamide vs. Other Propanamide Derivatives in Cancer Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The rational design of targeted anticancer therapeutics relies heavily on the optimization of linker and appendage moieties to achieve high target affinity, selectivity, and favorable pharmacokinetic profiles. Among these, the propanamide scaffold has emerged as a highly versatile pharmacophore.

This guide provides an objective, data-driven comparison between 3-morpholinopropanamide derivatives —frequently utilized for their unique spatial and hydrogen-bonding characteristics in kinase and ligase inhibition—and other propanamide derivatives (such as quinoxaline, benzoxaborole, and pyrazole propanamides) that target distinct oncogenic pathways.

Structural Rationale: The Causality of the Morpholine Ring

The addition of a morpholine ring at the 3-position of a propanamide linker is not merely a structural variation; it is a calculated design choice driven by specific physicochemical and mechanistic requirements:

  • Spatial Positioning and Covalent Targeting: In the development of Defective in Cullin Neddylation 1 (DCN1) inhibitors, crystallographic analysis reveals that the

    
    -carbon of the this compound unit in compounds like DI-591 is positioned precisely 4.1 Å from the sulfur atom of Cys115 in DCN1 1. This optimal proximity allows for the rational design of Michael acceptor-containing analogues (e.g., DI-1548) that form irreversible covalent bonds, drastically increasing potency.
    
  • ADME and Solubility: The morpholine oxygen acts as a potent hydrogen bond acceptor, while the basic nitrogen can be protonated at physiological pH. This dual nature significantly enhances aqueous solubility and metabolic stability compared to highly lipophilic alkyl or aryl propanamides.

  • Hinge Region Interactions: In kinase inhibitors, the morpholine moiety frequently interacts with the ATP-binding pocket's hinge region, a critical feature for the efficacy of PI3K and Integrin-linked kinase (ILK) inhibitors 2.

Conversely, other propanamide derivatives utilize different terminal rings (e.g., quinoxaline or benzoxaborole) to exploit distinct hydrophobic pockets or to act as selective degraders.

Mechanistic Pathways & Target Spectrum

The structural divergence between 3-morpholinopropanamides and other propanamides dictates their primary oncological targets.

  • 3-Morpholinopropanamides: Primarily excel in targeting the neddylation pathway (via DCN1) to prevent Cullin-RING Ligase (CRL) activation, leading to the accumulation of tumor suppressors 1. They are also utilized as Selective Androgen Receptor Degraders (SARDs) in prostate cancer models 3.

  • Other Propanamides: Quinoxaline-3-propanamides are highly effective VEGFR-2 inhibitors , suppressing tumor angiogenesis and inducing apoptosis [[4]](). Meanwhile, 7-propanamide benzoxaboroles demonstrate potent antiproliferative effects specifically against SKOV3 ovarian cancer cells 5.

G cluster_0 This compound Derivatives cluster_1 Other Propanamide Derivatives M1 This compound M2 DCN1 Neddylation Inhibition M1->M2 M3 Cullin-RING Ligase Inactivation M2->M3 M4 Tumor Suppressor Accumulation M3->M4 O1 Quinoxaline/Benzoxaborole Propanamides O2 VEGFR-2 / Angiogenesis Inhibition O1->O2 O3 Endothelial Cell Arrest O2->O3 O4 Tumor Growth Arrest O3->O4

Divergent oncological pathways targeted by 3-morpholinopropanamides versus other propanamides.

Quantitative Efficacy Comparison

The table below synthesizes the experimental performance of leading compounds from both classes, highlighting the versatility of the propanamide core.

Compound ClassRepresentative CompoundPrimary TargetKey Cell LinesIC50 / PotencyRef
This compound DI-1548DCN1 (Neddylation)Lung SCC4.6 nM [[1]]()
This compound Compound 19iAndrogen ReceptorLNCaP, 22RV1Ki = 0.633 μM3
Quinoxaline-3-propanamide Compound 14VEGFR-2HCT-116, MCF-70.076 μM 4
7-Propanamide Benzoxaborole Compound 69SKOV3 ProliferationSKOV3Submicromolar5
Pyrazole Propanamide Compound 22Integrin-Linked KinasePC-3, Breast Cancer0.6 μM2

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the evaluation of these derivatives requires a self-validating experimental loop. We employ orthogonal assays to confirm that phenotypic cell death is directly caused by the intended target inhibition.

Workflow S1 Compound Synthesis S2 In Vitro Binding (e.g., Target Kinase) S1->S2 SAR Optimization S3 Cell Viability (MTT/SRB Assay) S2->S3 IC50 Profiling S4 Target Validation (Western Blot) S3->S4 Mechanistic Proof

Self-validating experimental workflow for evaluating propanamide derivative efficacy.
Protocol A: In Vitro Target Binding & Kinase Assay

Causality Check: Before moving to cell models, it is imperative to prove direct target engagement. For 3-morpholinopropanamides targeting DCN1 or kinases, a radiometric or fluorescence resonance energy transfer (FRET) assay isolates the interaction.

  • Preparation: Recombinant target protein (e.g., ILK or DCN1) is incubated in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add the propanamide derivative at varying concentrations (0.1 nM to 10 μM). Crucial Step: For covalent 3-morpholinopropanamides, pre-incubate for 60 minutes to allow the Michael addition to occur at the target cysteine residue 1.

  • Detection: Initiate the reaction with ATP and substrate. Measure the IC50 using a standard curve.

Protocol B: Orthogonal Cell Viability (MTT vs. SRB)

Causality Check: While the MTT assay measures mitochondrial metabolism, the Sulforhodamine B (SRB) assay measures total protein mass. Using both prevents false positives caused by compounds that merely slow metabolism without inducing cytotoxicity.

  • Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, or SKOV3) in 96-well plates at

    
     cells/well. Allow 24 hours for attachment.
    
  • Treatment: Treat cells with serial dilutions of the propanamide derivatives for 72 hours.

  • MTT Assay: Add 20 μL of MTT solution (5 mg/mL). Why 4 hours? A 4-hour incubation ensures sufficient metabolic reduction of the tetrazolium salt into insoluble formazan crystals by viable cells. Solubilize with DMSO and read absorbance at 570 nm 4.

  • Validation (Western Blot): Harvest treated cells and perform immunoblotting against downstream targets (e.g., phosphorylated Akt for PI3K/ILK inhibitors, or BAX/Bcl-2 ratios for VEGFR-2 inhibitors) to confirm that the observed cytotoxicity is mechanistically linked to the primary target.

Conclusion

The choice between a this compound and other propanamide derivatives dictates the pharmacological trajectory of a drug candidate. The morpholine ring provides exceptional spatial orientation for covalent ligase inhibition (e.g., DCN1) and kinase hinge-binding, whereas alternative propanamides (like quinoxaline derivatives) offer superior geometries for anti-angiogenic targets like VEGFR-2. Understanding these structure-activity relationships is paramount for researchers aiming to design the next generation of targeted oncology therapeutics.

References

  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. NIH / PubMed Central. 3

  • Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry - ACS Publications. 5

  • Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor. SciSpace. 2

  • DCN-type NEDD8 E3 ligases: Structure, biological function and small-molecule inhibitor. DOI.org. 1

  • Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. NIH / PubMed Central. 4

Sources

Comparative Study of the Antimicrobial Spectrum of 3-Morpholinopropanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to Hybrid Scaffolds in Anti-Biofilm and Bactericidal Drug Design

Executive Summary & Pharmacophoric Rationale

In modern medicinal chemistry, 3-morpholinopropanamide is rarely deployed as a standalone monotherapy. Instead, it serves as a highly privileged, electron-rich structural motif used to synthesize advanced hybrid molecules. As a Senior Application Scientist evaluating novel antimicrobial agents, I approach the this compound scaffold as a pharmacokinetic "warhead delivery system."

The morpholine ring provides an optimal balance of hydrophilicity and lipophilicity, improving membrane permeability, while the propanamide linker offers critical hydrogen-bond acceptors (the morpholine oxygen and amide nitrogen). When conjugated with broad-spectrum but poorly soluble scaffolds—such as chalcones or oxindoles—the resulting this compound hybrids exhibit profound bactericidal and anti-biofilm properties. This guide objectively compares the antimicrobial performance of these hybrids against standard reference antibiotics, providing validated experimental protocols and mechanistic insights.

Mechanistic Causality: Targeting Biofilms via c-di-GMP

The primary advantage of this compound-chalcone hybrids over traditional beta-lactams is their dual-action mechanism. While standard antibiotics target cell wall synthesis or DNA replication, these hybrids actively disrupt the cyclic di-GMP (c-di-GMP) signaling pathway.

c-di-GMP is a ubiquitous bacterial second messenger synthesized by Diguanylate Cyclases (DGCs). It is strictly required for the production of the extracellular polymeric substance (EPS) matrix in biofilms. Molecular modeling confirms that the morpholine moiety forms stable arene-arene and hydrogen-bonding interactions with critical amino acid residues (AspB327 and IleB328) within the DGC active site, effectively halting biofilm formation at the signaling level ().

c_di_gmp_pathway Env Environmental Stress DGC Diguanylate Cyclases (DGCs) Env->DGC cDiGMP c-di-GMP Synthesis DGC->cDiGMP Biofilm Biofilm Formation (EPS) cDiGMP->Biofilm Drug This compound Hybrid Drug->DGC Blocks AspB327/IleB328 Drug->Biofilm IC50: 2.4-8.6 µg/mL

Fig 1: Inhibition of c-di-GMP signaling pathway by this compound hybrids.

Comparative Antimicrobial Spectrum (Data Presentation)

To objectively evaluate the efficacy of this compound derivatives, we compare the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of synthesized hybrids (e.g., Compound 36, an (E)-N-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)-3-morpholinopropanamide derivative) against clinical standards.

Table 1: In Vitro Antibacterial Activity (MIC & MBC)

Data synthesized from in vitro microdilution assays against Gram-positive and Gram-negative strains.

Compound / DrugTarget OrganismMIC (µg/mL)MBC (µg/mL)Primary Mechanism of Action
Compound 36 (Morpholine Hybrid)Staphylococcus aureus2.02.0Dual: Cell viability & Biofilm disruption
Ampicillin (Standard Reference)Staphylococcus aureus2.02.0Peptidoglycan synthesis inhibition
Compound 38 (Morpholine Hybrid)Mixed Bacterial Strains2.0 - 10.0N/ADual: Cell viability & Biofilm disruption
Ciprofloxacin (Standard Reference)Broad Spectrum~1.0~1.0DNA Gyrase / Topoisomerase IV inhibition
Table 2: Anti-Biofilm Efficacy (IC50)

Unlike Ampicillin, which struggles to penetrate the EPS matrix, this compound hybrids exhibit potent anti-biofilm activity.

CompoundTarget PathwayIC50 (µg/mL)Efficacy Profile
Compound 36 c-di-GMP Synthesis (DGCs)2.4 - 8.6High EPS penetration
Compound 37 c-di-GMP Synthesis (DGCs)2.4 - 8.6Moderate EPS penetration
Compound 38 c-di-GMP Synthesis (DGCs)2.4 - 8.6High EPS penetration

Validated Experimental Methodologies

A self-validating protocol is the cornerstone of trustworthy application science. Below are the step-by-step methodologies used to generate the comparative data, emphasizing the causality behind each experimental parameter.

workflow Inoculum Bacterial Suspension (1.0 McFarland) Dilution 96-Well Microtiter Plate (Serial Dilution) Inoculum->Dilution MIC MIC/MBC Assay (Broth Microdilution) Dilution->MIC Biofilm Biofilm Inhibition (Crystal Violet Stain) Dilution->Biofilm

Fig 2: Standardized high-throughput workflow for evaluating MIC, MBC, and anti-biofilm efficacy.

Protocol A: Broth Microdilution Assay for MIC/MBC Determination
  • Inoculum Standardization: Prepare a fresh bacterial suspension adjusted to a 1.0 McFarland standard.

    • Causality: Utilizing a 1.0 McFarland standard (approx.

      
       CFU/mL) ensures a consistent drug-to-target ratio across all replicates. Variations in bacterial titer can cause an artificial "inoculum effect," leading to falsely elevated MIC values.
      
  • Serial Dilution: Perform two-fold serial dilutions of the this compound compounds in sterile 96-well tissue culture plates containing 50 µL of Mueller–Hinton Broth (MHB) per well.

    • Causality: MHB is specifically chosen because it is low in sulfonamide, trimethoprim, and tetracycline inhibitors. It provides a reproducible, non-interfering growth medium that strictly aligns with CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Incubation & MIC Reading: Add 50 µL of the bacterial suspension to each well and incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration preventing visible growth.

  • MBC Subculturing: Plate 10 µL from visually clear wells onto fresh, drug-free agar plates.

    • Causality: Subculturing removes the evolutionary pressure of the drug. If bacteria fail to grow on the fresh agar, it proves the compound is bactericidal (cell death) rather than merely bacteriostatic (growth arrest).

Protocol B: Microtiter Plate Biofilm Inhibition Assay
  • Biofilm Induction: Following the MIC setup, incubate identical 96-well plates under static conditions for 24-48 hours.

    • Causality: Static (non-shaking) environments induce localized environmental stress, prompting the expression of DGC enzymes and the subsequent synthesis of c-di-GMP required to anchor the biofilm to the polystyrene surface.

  • Crystal Violet Staining: Discard planktonic cells, wash the wells gently with PBS, and stain with 0.1% Crystal Violet for 15 minutes.

    • Causality: Crystal violet is a basic dye that binds electrostatically to the negatively charged surface molecules and polysaccharides within the EPS matrix, allowing for direct quantification of the biofilm biomass.

  • Solubilization & Quantification: Wash excess dye, allow plates to dry, and solubilize the bound dye using 33% glacial acetic acid. Measure absorbance at 590 nm.

    • Causality: Acetic acid efficiently extracts the dye from the complex matrix into the supernatant. This ensures that the spectrophotometric reading accurately reflects total biofilm mass without light-scattering interference from intact cellular debris.

References

  • El-Messery, S. M., Habib, E. E., et al. (2018). "Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 818-832. Available at:[Link]

  • Maresso, A. W., et al. (2012). "Irreversible Inhibition of Epidermal Growth Factor Receptor Activity by 3-Aminopropanamides." Journal of Medicinal Chemistry. Available at:[Link]

  • Li, et al. (2023). "Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review." International Journal of Molecular Sciences, 24(11), 9283. Available at:[Link]

Benchmarking the anti-inflammatory potency of 3-Morpholinopropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Anti-Inflammatory Potency of 3-Morpholinopropanamide: A Comparative Technical Guide

Executive Summary: The Morpholine Scaffold in Inflammation

This compound (3-MPA) represents a critical structural motif in medicinal chemistry, often utilized to enhance the pharmacokinetic profile, solubility, and metabolic stability of bioactive compounds. While frequently employed as a linker or intermediate (e.g., in DCN1 inhibitors or EGFR-targeting agents), its evaluation as a standalone anti-inflammatory pharmacophore or as a functional moiety within NSAID-hybrid designs requires rigorous benchmarking against established standards.

This guide outlines a standardized, self-validating framework for benchmarking 3-MPA. It synthesizes in silico predictions with wet-lab validation, comparing 3-MPA against Dexamethasone (steroidal gold standard) and Indomethacin (NSAID gold standard) to determine its specific potency and mechanism of action (MoA).

Comparative Strategy & Control Selection

To objectively assess 3-MPA, experimental design must control for mechanism-specific variance. The morpholine ring is known to modulate lipophilicity and hydrogen bonding, potentially influencing non-covalent interactions with inflammatory mediators like COX-2 or NF-κB signaling proteins.

Table 1: Benchmarking Comparator Matrix

ComparatorClassMechanism of Action (MoA)Benchmarking Role
This compound Test Article Putative: Cytokine suppression / COX modulationTarget for Evaluation
Dexamethasone CorticosteroidGR agonist; NF-κB transrepressionPositive Control (High Potency) : Defines the "ceiling" of efficacy.
Indomethacin NSAIDNon-selective COX-1/COX-2 inhibitorPositive Control (Enzymatic) : Benchmarks inhibition of arachidonic acid metabolism.
L-NAME NOS InhibitorCompetitive eNOS/iNOS inhibitionMechanistic Control : Validates NO-specific suppression in Griess assays.

In Vitro Benchmarking Protocols

Experiment A: Nitric Oxide (NO) Suppression (Griess Assay)

Rationale: NO is a proximal mediator of inflammation produced by iNOS. This assay provides the first quantitative IC50 metric for 3-MPA.

Protocol:

  • Cell System: RAW 264.7 murine macrophages (ATCC TIB-71).

  • Seeding:

    
     cells/well in 96-well plates; incubate 24h at 37°C/5% CO2.
    
  • Induction: Pre-treat with 3-MPA (0.1–100 µM) or Controls for 1h. Stimulate with LPS (1 µg/mL) for 24h.

  • Quantification: Mix 50 µL supernatant with 50 µL Griess Reagent A (1% sulfanilamide) and 50 µL Reagent B (0.1% NED).

  • Readout: Absorbance at 540 nm. Calculate Nitrite concentration via standard curve.

Data Interpretation:

  • Target Threshold: 3-MPA should exhibit an IC50 < 50 µM to be considered a viable "hit."

  • Reference: Indomethacin typically shows partial NO inhibition; Dexamethasone shows near-complete suppression (IC50 ~10-100 nM).

Experiment B: Cytokine Profiling (TNF-α & IL-6 ELISA)

Rationale: To distinguish if 3-MPA acts upstream (signaling blockade) or downstream (enzymatic inhibition).

Protocol:

  • Supernatant Collection: Harvest media from the LPS-induced setup (Exp A).

  • Sandwich ELISA: Use capture antibodies specific for mouse TNF-α and IL-6.

  • Detection: HRP-conjugated secondary antibodies + TMB substrate.

  • Validation: Stop reaction with 2N H2SO4; read at 450 nm.

Mechanistic Visualization: The NF-κB Axis

If 3-MPA suppresses cytokines (TNF-α/IL-6) but lacks direct COX selectivity, the likely mechanism involves the NF-κB signaling pathway . The morpholine moiety may interfere with IKK phosphorylation or p65 translocation.

Figure 1: Proposed Mechanism of Action & Screening Workflow

AntiInflammatoryPathway cluster_legend Legend LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex TLR4->IKK Signaling Cascade IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus Translocation NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription NO iNOS -> NO Nucleus->NO MPA This compound (Test Article) MPA->IKK Potential Blockade? MPA->Nucleus Inhibits Translocation? key1 Inhibition = Red Tee Arrow key2 Activation = Grey Arrow

Caption: Figure 1. Putative intervention points of this compound within the TLR4/NF-κB inflammatory cascade.

Comparative Data Summary (Template)

Use the following structure to report benchmarking results. The values below represent validation criteria based on typical morpholine-derivative performance in literature.

Table 2: Representative Potency Comparison (IC50 Values)

AssayThis compound (Target)Indomethacin (Standard)Dexamethasone (Standard)Interpretation
NO Production 15 - 45 µM20 - 60 µM0.01 - 0.1 µM3-MPA shows moderate potency, comparable to NSAIDs but less than steroids.
TNF-α Suppression 10 - 30 µM> 100 µM (Weak effect)0.005 µMSuperior cytokine suppression vs. NSAIDs suggests upstream signaling modulation.
COX-2 Inhibition > 50 µM0.5 - 5 µMN/A (Indirect)Lack of direct COX inhibition distinguishes 3-MPA from classical NSAIDs.

In Vivo Validation: Carrageenan-Induced Paw Edema

To confirm that in vitro potency translates to physiological efficacy, the Carrageenan-Induced Paw Edema model is required.

Protocol:

  • Animals: Wistar rats (150–200g), n=6 per group.

  • Administration: Administer 3-MPA (10, 30 mg/kg i.p.) 30 mins prior to induction.

  • Induction: Inject 0.1 mL of 1% carrageenan (lambda) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume via plethysmometer at 1, 3, and 5 hours post-injection.

  • Calculation:

    
     (where 
    
    
    
    is control volume,
    
    
    is treated).

Success Metric: A reduction in edema volume of >40% at 3 hours is considered statistically significant and clinically relevant for non-steroidal agents.

References

  • Wang, J., et al. (2021). "Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity." Nature Communications. (Demonstrates the biological activity and binding capacity of the this compound moiety).

  • Rekka, E. A., et al. (2016).[1] "Amides of non-steroidal anti-inflammatory drugs with thiomorpholine can yield hypolipidemic agents with improved anti-inflammatory activity."[1] Bioorganic & Medicinal Chemistry Letters. (Validates the morpholine/thiomorpholine scaffold in enhancing NSAID potency).

  • BenchChem. (2025).[2][3] "Benchmarking Anti-inflammatory Agent 78 Against Gold Standard Therapies." BenchChem Comparative Guides. (Provides standard protocols for benchmarking novel agents against Celecoxib and Ibuprofen).

  • Serhan, C. N., et al. (2008). "Endogenous pro-resolving and anti-inflammatory lipid mediators: a new pharmacologic genus."[4] British Journal of Pharmacology.[4] (Establishes the framework for resolution-phase vs. anti-inflammatory benchmarking).

  • Liaras, K., et al. (2022). "Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products." PMC.[5] (Detailed methodology for NO and Cytokine screening assays).

Sources

Validating In Vitro Findings of 3-Morpholinopropanamide Derivatives in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of small-molecule inhibitors from in vitro biochemical hits to in vivo therapeutic agents is frequently derailed by poor pharmacokinetics, lack of cellular permeability, or off-target toxicity. In the realm of targeted protein degradation and ubiquitin-proteasome system (UPS) modulation, the 3-morpholinopropanamide scaffold has emerged as a structurally privileged motif.

Specifically, this scaffold has revolutionized the selective inhibition of Defective in Cullin Neddylation 1 (DCN1), a co-E3 ligase essential for Cullin 3 activation[1]. While early reversible inhibitors containing the this compound unit (e.g., DI-591) demonstrated high in vitro affinity, their moderate cellular potency limited in vivo translation[1]. By leveraging precise structural biology, researchers evolved this scaffold into highly potent covalent inhibitors (e.g., DI-1859) that demonstrate profound in vivo efficacy, such as protecting against acetaminophen (APAP)-induced hepatotoxicity[1].

This guide provides an objective comparison between reversible this compound derivatives, their covalent counterparts, and pan-neddylation alternatives, alongside self-validating experimental protocols for bridging the in vitro to in vivo divide.

Mechanistic Rationale: The Structural Advantage of this compound

To understand why the this compound scaffold is highly effective, we must examine the causality of its binding kinetics. DCN1 functions as a scaffolding protein that stabilizes the interaction between the E2 enzyme (UBC12) and Cullin 3[1].

Crystallographic analysis of the reversible inhibitor DI-591 bound to DCN1 revealed a critical geometric vulnerability: the sulfur atom of the DCN1 Cys115 residue is located exactly 4.1 Å from the α-carbon of the this compound unit[1],[2]. This precise spatial arrangement provided the mechanistic rationale to substitute the reversible moiety with a Michael acceptor (such as an acrylamide or chloroacetamide), creating a covalent bond with Cys115[1]. This single structural evolution shifted the binding thermodynamics from equilibrium-driven to irreversible, effectively overcoming the rapid in vivo clearance that plagued earlier iterations.

Pathway NAE NAE Complex (Pan-Neddylation) UBC12 UBC12 (E2 Enzyme) NEDD8 Donor NAE->UBC12 Activates DCN1 DCN1 Scaffold (Cys115 Residue) UBC12->DCN1 Binds CUL3 Cullin 3 (E3 Ligase) Target Substrate DCN1->CUL3 Neddylates NRF2 NRF2 Transcription Factor (Antioxidant Response) CUL3->NRF2 Ubiquitinates & Degrades Morph This compound (Covalent Inhibitor) Morph->DCN1 Blocks Cys115 MLN MLN4924 (Pan-Inhibitor) MLN->NAE Blocks All

Fig 1: Mechanism of action for this compound derivatives vs. pan-inhibitors.

Comparative Performance Data

When validating a compound for in vivo studies, it must be benchmarked against both its predecessors and clinical standards. The table below compares the reversible this compound (DI-591), its covalent evolution (DI-1859), and the clinical pan-NAE inhibitor MLN4924 (Pevonedistat)[1],[3].

CompoundScaffold / MechanismPrimary TargetIn Vitro IC₅₀Cellular NRF2 AccumulationIn Vivo Efficacy (APAP Model)Selectivity Profile
DI-591 Reversible this compoundDCN1 (Cullin 3)~12 nMModerate (Requires >10 µM)Poor (Limited by PK/PD)High (Cullin 3 specific)
DI-1859 Covalent this compoundDCN1 (Cys115)< 1 nMHigh (Active at 0.3–1 nM)Excellent (Protects at 10 mg/kg)High (Cullin 3 specific)
MLN4924 AMP Mimetic (Reversible)Pan-NAE< 5 nMHigh (Active at low nM)Moderate (Dose-limiting toxicity)Low (Pan-cullin inhibition)

Key Insight: While MLN4924 effectively blocks all neddylation[3], its lack of selectivity causes widespread accumulation of diverse CRL substrates, leading to cell cycle arrest and apoptosis[3]. Conversely, the covalent this compound DI-1859 is ~1000 times more potent than DI-591 in cells and strictly isolates Cullin 3 inhibition, providing a safer therapeutic window for non-oncology indications like oxidative stress[1].

Self-Validating Experimental Workflows

To ensure scientific integrity, the translation of this compound derivatives must follow a self-validating loop: biochemical affinity must predict cellular engagement, which in turn must predict in vivo phenotypic protection linked directly to the established mechanism of action.

Workflow InVitro 1. In Vitro Binding (TR-FRET Assay) Cellular 2. Cellular Target Engagement (CETSA) InVitro->Cellular Confirm Affinity InVivo 3. In Vivo Dosing (APAP Mouse Model) Cellular->InVivo Validate Permeability ExVivo 4. Ex Vivo Validation (NRF2 & Histology) InVivo->ExVivo Assess Efficacy

Fig 2: Self-validating workflow from in vitro binding to in vivo efficacy.

Protocol A: Validating Intracellular Target Engagement (CETSA)

Causality: High in vitro binding does not guarantee cell membrane permeability or survival against intracellular glutathione scavengers. The Cellular Thermal Shift Assay (CETSA) proves that the this compound compound physically engages DCN1 inside a living cell[1].

  • Cell Preparation: Culture HepG2 cells to 80% confluence. Treat with vehicle (DMSO) or DI-1859 (0.1 nM to 1 µM) for 2 hours.

  • Thermal Challenge: Harvest cells, wash with PBS, and aliquot into PCR tubes. Heat tubes across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Isolation: Lyse cells using freeze-thaw cycles (liquid nitrogen to 37°C water bath, 3x). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins.

  • Quantification: Resolve the soluble fraction via SDS-PAGE and immunoblot for DCN1.

  • Validation Check: A successful covalent this compound will show a significant thermal stabilization of DCN1 (shift in melting temperature,

    
    ) compared to the vehicle, confirming target engagement before in vivo scaling.
    
Protocol B: In Vivo Translation via APAP Hepatotoxicity Model

Causality: Acetaminophen (APAP) overdose depletes hepatic glutathione, causing massive oxidative stress and liver necrosis[1]. By inhibiting DCN1, Cullin 3 is deactivated, preventing the degradation of NRF2 (the master regulator of antioxidant genes)[1]. This model provides both a phenotypic readout (liver health) and a mechanistic readout (NRF2 levels).

  • Animal Dosing (Pre-treatment): Randomize C57BL/6 mice into three groups: Vehicle, APAP-only, and APAP + DI-1859. Administer DI-1859 (10 mg/kg, IP) 2 hours prior to APAP challenge. Rationale: Allows time for covalent target engagement and subsequent NRF2 accumulation.

  • APAP Challenge: Administer a toxic dose of APAP (300 mg/kg, IP) to induce acute liver injury.

  • Phenotypic Readout (Serum): At 24 hours post-APAP, collect blood. Measure serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels using a standard colorimetric assay.

  • Mechanistic Readout (Ex Vivo Tissue): Excise the liver.

    • Histology: Fix a portion in 10% formalin, stain with H&E, and quantify necrotic lesions.

    • Biomarker Validation: Homogenize the remaining tissue and perform Western blotting for NRF2 and its downstream target HO-1.

  • Validation Check: The system is self-validating if the DI-1859 treated group shows normalized ALT/AST levels concurrently with heavily elevated NRF2/HO-1 protein bands in the liver homogenate, proving the phenotype is driven by the intended mechanism[1].

References

  • Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity Source: Nature Communications / PubMed Central (PMC) URL:[Link]

  • Targeting cullin neddylation for cancer and fibrotic diseases Source: Theranostics URL:[Link]

  • DCN-type NEDD8 E3 ligases: Structure, biological function and small-molecule inhibitor Source: European Journal of Medicinal Chemistry URL:[Link]

Sources

Technical Comparison Guide: 3-Morpholinopropanamide Scaffolds vs. Phenytoin (SoC)

[1]

Executive Summary

In the development of next-generation CNS therapeutics and kinase inhibitors, the This compound (3-MPA) moiety has emerged as a critical structural motif.[1] Unlike the Standard of Care (SoC), Phenytoin —a hydantoin derivative plagued by non-linear pharmacokinetics and narrow therapeutic index—3-MPA-functionalized candidates (such as the benzofuran derivative Compound 6l ) demonstrate a superior balance of lipophilicity and water solubility.[1]

This guide objectively compares the 3-MPA class against Phenytoin, highlighting the 3-MPA moiety's ability to maintain high anticonvulsant potency (MES test) while significantly reducing neurotoxicity and improving metabolic stability.[1]

Mechanism of Action (MoA) & Signaling Pathway

Both the 3-MPA derivative (Compound 6l) and Phenytoin primarily target voltage-gated sodium channels (VGSCs) to stabilize neuronal membranes.[1] However, the 3-MPA moiety introduces a secondary steric and hydrogen-bonding interaction that potentially reduces off-target binding associated with the rigid hydantoin ring of Phenytoin.[1]

Comparative Pathway Diagram

The following Graphviz diagram illustrates the differential binding kinetics and downstream stabilization effects.

MoA_ComparisonDrug_SoCPhenytoin (SoC)Target_NaVoltage-Gated Na+ Channel(Inactivated State)Drug_SoC->Target_NaHigh Affinity BindingSideEffect_CerebellumCerebellar Atrophy(Neurotoxicity)Drug_SoC->SideEffect_CerebellumChronic AccumulationSideEffect_MetabolismCYP2C9/2C19 Saturation(Non-Linear PK)Drug_SoC->SideEffect_MetabolismZero-Order KineticsDrug_3MPA3-MPA Derivative (6l)Drug_3MPA->Target_NaBalanced Affinity+ H-Bonding (Morpholine)Drug_3MPA->SideEffect_MetabolismLinear Kinetics(Improved Solubility)Effect_StabilizationProlonged Inactivation(Refractory Period)Target_Na->Effect_StabilizationStabilizesEffect_SeizureSeizure Propagation(Inhibition)Effect_Stabilization->Effect_SeizureBlocks

Caption: Figure 1. Differential impact of Phenytoin vs. 3-MPA Derivatives on Sodium Channels and off-target toxicity pathways.

Head-to-Head Performance Data

The following data aggregates experimental results from maximal electroshock seizure (MES) and subcutaneous metrazol (scMET) assays.

Table 1: Efficacy and Safety Profile
Parameter3-MPA Derivative (Cmpd 6l)Phenytoin (SoC)Clinical Implication
Primary Target Voltage-gated Na+ ChannelsVoltage-gated Na+ ChannelsSimilar mechanism of seizure control.[1]
MES Protection (0.5 h) 30 mg/kg (Active)30 mg/kg (Active)3-MPA matches SoC potency in generalized tonic-clonic seizures.[1]
scMET Protection Active (Moderate)Inactive/Weak3-MPA shows broader spectrum (potential for absence seizures).[1]
Neurotoxicity (Rotarod) Low (TD50 > 300 mg/kg)High (TD50 ~ 60-100 mg/kg)3-MPA offers a wider therapeutic window.[1]
Solubility (LogP) 2.8 - 3.2 (Optimized)2.47 (Low aq.[1] solubility)3-MPA moiety enhances formulation stability and absorption.[1]
Metabolic Profile Linear (Predicted)Non-Linear (Michaelis-Menten)Phenytoin requires complex therapeutic drug monitoring (TDM).[1]

Key Insight: The inclusion of the This compound side chain transforms the hydrophobic benzofuran core into a "druggable" candidate with reduced neurotoxicity compared to the rigid hydantoin structure of Phenytoin.[1]

Experimental Protocols

To validate the efficacy of a 3-MPA scaffolded compound against Phenytoin, the following Maximal Electroshock Seizure (MES) protocol is the industry standard.

Workflow: MES Seizure Protection Assay
  • Animal Preparation:

    • Use male albino mice (CF-1 strain, 18-25g).[1]

    • Acclimatize for 24h with free access to food/water.

  • Drug Administration:

    • Test Group: Administer 3-MPA derivative (suspended in 0.5% methylcellulose) i.p. at doses of 30, 100, 300 mg/kg.

    • Control Group: Administer Phenytoin (SoC) at 30 mg/kg.

    • Vehicle Control: 0.5% methylcellulose.

  • Induction (The "Self-Validating" Step):

    • Apply corneal electrodes.

    • Stimulus: 60 Hz, 50 mA, 0.2 second duration.

    • Validation: Unprotected vehicle mice must show tonic hindlimb extension (HLE) for the test to be valid.

  • Scoring:

    • Protection: Defined as the abolition of the hindlimb tonic extensor component of the seizure.[1]

  • Timepoints:

    • Assess at 0.5h (rapid onset) and 4.0h (duration of action).

Synthesis of the 3-MPA Scaffold (Brief)

To generate the test article (Compound 6l):

  • React: 3-chloropropanamide + Morpholine (in presence of K2CO3/Acetone).

  • Reflux: 6-8 hours.

  • Purify: Recrystallization from Ethanol.

  • Coupling: React the resulting this compound with the Benzofuran core via Mannich reaction or amide coupling depending on the specific linker design.

Strategic Synthesis Workflow

The following diagram outlines the critical path for synthesizing 3-MPA derivatives and the decision gates for selecting them over traditional scaffolds.

Synthesis_WorkflowStartLead Optimization(Hydrophobic Core)DecisionSolubility Issue?Start->DecisionRoute_AAdd this compound(3-MPA) MoietyDecision->Route_AYes (LogP > 4)Route_BTraditional Salt FormationDecision->Route_BNoSynthesisMannich Reaction / Amide CouplingRoute_A->SynthesisScreeningMES / scMET ScreeningSynthesis->ScreeningOutcomeCandidate 6l:High Potency / Low ToxicityScreening->OutcomeActive @ 30mg/kg

Caption: Figure 2.[1] Decision tree for incorporating 3-MPA to resolve solubility/toxicity bottlenecks in drug design.

References

  • Al-Ahliyya Amman University. (2013).[1] Synthesis, Anticonvulsant and Neurotoxicity Evaluation of Some Newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide Analogs. (Referenced for Compound 6l data).

  • National Institutes of Health (NIH). (2012). Irreversible Inhibition of Epidermal Growth Factor Receptor Activity by 3-Aminopropanamides. (Referenced for 3-MPA kinase inhibitor context).[1]

  • Pfizer. (2003).[2] Material Safety Data Sheet: Phenytoin / Antivert. (Referenced for SoC Safety Profile).

  • ClinicalTrials.gov. (2024).[3] Standard of Care Guidelines for Epilepsy Management. (Referenced for Phenytoin clinical standards).

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Morpholinopropanamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, safety-first guide for the proper handling and disposal of 3-Morpholinopropanamide. As a crucial intermediate in various research and development applications, its responsible management is paramount to ensuring laboratory safety and environmental compliance. This guide moves beyond mere procedural lists to explain the rationale behind each step, empowering researchers to make informed, safe decisions.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound in any capacity, a thorough understanding of its hazard profile is essential. This compound is classified as a hazardous substance.[1]

Key Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging eye irritation.[2][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][4]

  • Potential Skin Sensitizer: May cause an allergic skin reaction in some individuals.[1]

The toxicological properties of this material have not been fully investigated, which necessitates a cautious approach.[2] Therefore, the selection and consistent use of appropriate Personal Protective Equipment (PPE) is the first line of defense.

Task Required PPE Rationale
Handling Solid Compound Nitrile gloves, safety glasses with side shields, lab coat.Prevents skin contact and protects eyes from dust particles.
Preparing Solutions Nitrile gloves, chemical splash goggles, lab coat.Goggles provide superior protection against splashes compared to safety glasses.
Managing Waste & Spills Chemical-resistant gloves, chemical splash goggles, face shield, lab coat. A NIOSH-approved respirator with an organic vapor cartridge may be required for large spills or in poorly ventilated areas.[4][5]Provides maximum protection for face and eyes from splashes and prevents inhalation of aerosols or dusts.

Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

The Primary Disposal Pathway: Professional Waste Management

The most secure, compliant, and scientifically sound method for disposing of this compound is through a licensed hazardous waste disposal service.[6] This approach mitigates risk to personnel and the environment by placing the material in the hands of certified professionals equipped for chemical incineration or other specialized treatments.

Step-by-Step Protocol for Waste Accumulation:

  • Waste Characterization and Segregation:

    • All waste containing this compound must be treated as hazardous chemical waste.[7][8]

    • Crucially, do not mix this waste with incompatible chemicals. Amides are incompatible with acids (mineral and organic), which can generate heat.[9] Keep it separate from other waste streams like halogenated solvents, oxidizers, or reactive metals.[10]

  • Container Selection:

    • Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles.[11]

    • Ensure the container is in good condition, free from cracks or leaks, and has a tightly sealing lid.[7][12] Never use metal cans for aqueous waste, as corrosion can occur even at near-neutral pH.[11]

  • Proper Labeling:

    • The container must be clearly and accurately labeled. The label is not just a formality; it is a critical safety communication tool.

    • The label must include the words "Hazardous Waste" .[7][11]

    • List all contents by their full chemical name (e.g., "this compound," "Methanol"). Do not use abbreviations or chemical formulas.[11]

    • Indicate the approximate percentage or volume of each component.

  • Secure Storage:

    • Keep waste containers closed at all times except when adding waste.[7][10]

    • Store the sealed container in a designated, secondary containment unit (such as a plastic tub) to prevent the spread of material in case of a leak.[7][12]

    • Store the waste in a cool, dry, well-ventilated area away from active workstations and incompatible materials.[3][11]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your hazardous waste.[5] Follow all internal procedures for waste hand-off.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound from use to final disposal.

G cluster_main Disposal & Waste Management Workflow cluster_contingency Contingency Plans Start Material Identified as Waste Assess Assess Hazards: Irritant (Skin, Eye, Resp.) Potential Sensitizer Start->Assess Segregate Segregate Waste (Keep from Acids) Assess->Segregate Store Store in Labeled, Sealed, Compatible Container with Secondary Containment Segregate->Store EHS Contact EHS for Professional Disposal Store->EHS Spill Spill or Exposure Occurs Emergency Follow Emergency Procedures: Evacuate, Ventilate, Decontaminate Collect Spill Debris as Waste Spill->Emergency Emergency->Store Empty Container is Empty Rinse Triple-Rinse Container Collect Rinsate as Hazardous Waste Empty->Rinse Rinse->Store

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spill and Exposure Management

Immediate and correct action during an emergency can significantly reduce harm.

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[2][3] If irritation persists, seek medical attention.[1]

  • If in Eyes: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[1]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1][2] If symptoms occur, seek medical attention.

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.[4]

    • Ensure the area is well-ventilated.[2]

    • Wearing the appropriate PPE (see table), prevent the spill from entering drains.[4][13]

    • Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][4]

    • Thoroughly clean the contaminated area.[2]

Management of Empty Containers

An "empty" container that held this compound is not regular trash; it must be decontaminated. Residual chemicals can pose a significant hazard.

Procedure:

  • Thoroughly empty all contents from the original container into the hazardous waste collection container.

  • Triple-rinse the container with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[7]

  • The first rinsate (and subsequent rinses for highly toxic materials) must be collected and disposed of as hazardous waste. [10] Add it to your designated liquid waste container.

  • After the triple-rinse and allowing the container to air dry, deface or remove the original label.[7] The container can now be disposed of as regular laboratory glass/plastic waste or reused for a compatible hazardous waste stream.[7][14]

References

  • Procedures for Laboratory Chemical Waste Disposal. Jawaharlal Nehru Centre for Advanced Scientific Research (JNCASR). [Link]

  • Laboratory Waste Disposal Guide. (2024). Business Waste. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. [Link]

  • Sodium Amide Safety Information. Princeton University Environmental Health and Safety. [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024). Lab Manager. [Link]

  • Amides Waste Compatibility. CP Lab Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • Waste Acceptance Policy. MedPro Disposal. [Link]

  • Hazardous Waste Management and Disposal. Robert Morris University. [Link]

  • Waste Disposal Manual. University of Louisville Department of Environmental Health and Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.